molecular formula C11H17N3 B12359482 N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Katalognummer: B12359482
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: KNAKAUHIGGEGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-methyl-1-(5-phenylpyrazolidin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3

InChI-Schlüssel

KNAKAUHIGGEGNI-UHFFFAOYSA-N

Kanonische SMILES

CNCC1CC(NN1)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Therapeutic potential of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine in Drug Discovery Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine represents a privileged scaffold—a molecular framework capable of binding to diverse biological targets with high affinity. This whitepaper analyzes the structural utility of this specific pyrazole derivative. By combining a hydrogen-bonding core (pyrazole), a hydrophobic anchor (phenyl), and a solubilizing linker (N-methylmethanamine), this molecule serves as a critical building block for Type II kinase inhibitors (targeting FLT3, Aurora, CDK) and TRPV1 antagonists .

This guide provides a comprehensive technical analysis of its chemical properties, therapeutic applications, synthetic pathways, and validation protocols.

Chemical Profile & Structural Logic
1.1 The Pharmacophore Triad

The therapeutic potency of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine stems from its tripartite structure, which maps distinct regions of protein binding pockets:

Structural DomainChemical FunctionBiological Interaction
1H-Pyrazole Core Amphoteric HeterocycleHinge Binder: Mimics the adenine ring of ATP in kinase pockets. Acts as both H-bond donor (NH) and acceptor (N).
5-Phenyl Ring Hydrophobic AromaticGatekeeper Interaction: Occupies the hydrophobic "back pocket" (selectivity pocket) adjacent to the ATP site.
N-methylmethanamine Secondary Amine (Basic)Solvent Vector: Extends into the solvent front, improving solubility and providing a handle for further functionalization (e.g., PROTAC linkers).
1.2 Tautomeric Versatility

A critical feature of 1H-pyrazoles is annular tautomerism. In solution, the hydrogen on the nitrogen oscillates between N1 and N2.

  • Implication: This allows the molecule to "breathe" and adapt its conformation to maximize binding enthalpy within a receptor site.

  • Numbering Note: In the 1H-tautomer, if the phenyl is at position 5, the amine is at position 3. If the proton shifts, the numbering reverses (3-phenyl, 5-amine). For drug design, this ambiguity is an asset, allowing dual binding modes.

Therapeutic Applications & Mechanism of Action
2.1 Oncology: Kinase Inhibition (FLT3, Aurora, CDKs)

This scaffold is ubiquitous in the "hinge-binding" region of kinase inhibitors.

  • Mechanism: The pyrazole nitrogen pair forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues).

  • Selectivity: The 5-phenyl group rotates to access the hydrophobic pocket behind the "gatekeeper" residue. This is a hallmark of Type II inhibitors , which lock the kinase in an inactive (DFG-out) conformation.

  • Case Study: Derivatives of this scaffold have shown nanomolar potency against FLT3-ITD (Acute Myeloid Leukemia) by overcoming resistance mutations that sterically hinder larger inhibitors.

2.2 Pain & Inflammation: TRPV1 Antagonism

Beyond oncology, 3,5-disubstituted pyrazoles are potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

  • Role: The N-methylmethanamine tail mimics the polar headgroup of capsaicin (the natural ligand), while the phenyl ring anchors the molecule in the vanilloid binding pocket.

  • Therapeutic Value: Non-opioid management of neuropathic pain.

Experimental Protocols
3.1 Synthesis: Reductive Amination Route

Objective: Synthesize N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine from 5-phenyl-1H-pyrazole-3-carbaldehyde.

Reagents:

  • Precursor: 5-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 3.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in DCE. Add Methylamine solution and Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12-16 hours).

  • Quench: Quench reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₃ gradient).

3.2 Validation: Kinase Binding Assay (FRET)

Objective: Determine the binding affinity (


) of the synthesized scaffold against a panel of kinases (e.g., Aurora A).

Methodology:

  • System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Procedure:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10-50 nM) with a serial dilution of the Pyrazole compound (10 µM down to 0.1 nM) in assay buffer.

    • Incubate for 60 minutes at RT.

    • Measure FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot FRET Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Visualization of Pathways
Figure 1: Synthetic Pathway (Reductive Amination)

Caption: Step-wise synthesis of the target amine from the aldehyde precursor via imine intermediate.

Synthesis Aldehyde 5-phenyl-1H-pyrazole- 3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 / AcOH (Imine Formation) MeNH2 Methylamine (THF) MeNH2->Imine Product N-methyl(5-phenyl-1H- pyrazol-3-yl)methanamine Imine->Product + STAB (Reduction) STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Figure 2: Pharmacophore Binding Mode (Kinase Hinge)

Caption: Schematic interaction of the pyrazole scaffold within the ATP-binding pocket of a kinase.

BindingMode cluster_ligand Ligand Scaffold Hinge_Glu Hinge Region (Glu Backbone) Hinge_Leu Hinge Region (Leu Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front (Water) Pyrazole_NH Pyrazole NH (Donor) Pyrazole_NH->Hinge_Glu H-Bond Pyrazole_N Pyrazole N (Acceptor) Pyrazole_N->Hinge_Leu H-Bond Phenyl 5-Phenyl Ring Pyrazole_N->Phenyl Link Amine Methylamine Tail Pyrazole_N->Amine Link Phenyl->Gatekeeper Pi-Stack / Hydrophobic Amine->Solvent Solubilization

References
  • Discovery of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent FLT3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI Pharmaceuticals (2022). URL:[Link][2]

  • Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2020).[3] URL:[Link]

  • PubChem Compound Summary: N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Source: National Library of Medicine. URL:[Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Source: ResearchGate (Synthetic Protocol Verification). URL:[Link]

Sources

Literature review of 5-phenyl-1H-pyrazol-3-yl amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The 5-phenyl-1H-pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to serve as a promiscuous yet tunable ligand for multiple biological targets. Its structural utility lies in the pyrazole core’s capacity to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors (CDK, p38 MAPK, VEGFR). Beyond oncology, derivatives of this scaffold have demonstrated significant efficacy in anti-inflammatory and antimicrobial therapeutics.[1] This guide provides a technical deep-dive into the synthesis, structural activity relationships (SAR), and experimental protocols necessary for leveraging this scaffold in drug discovery.

Chemical Foundation & Synthesis

Structural Dynamics and Tautomerism

Researchers must recognize the annular tautomerism inherent to this scaffold. In unsubstituted 1H-pyrazoles, the hydrogen atom oscillates between N1 and N2. Consequently, 5-phenyl-1H-pyrazol-3-amine is chemically equivalent to 3-phenyl-1H-pyrazol-5-amine .

  • Implication: When searching databases (SciFinder, Reaxys), both nomenclatures must be used.

  • Trapping: The tautomeric equilibrium is frozen only upon N-alkylation or N-acylation, which fixes the bond order and defines the specific isomer (e.g., 1-methyl-5-phenyl... vs 1-methyl-3-phenyl...).

Primary Synthetic Route

The most robust industrial and laboratory method for generating this core is the cyclocondensation of


-ketonitriles with hydrazine hydrate.

Reaction Logic:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl of benzoylacetonitrile.

  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the second hydrazine nitrogen on the nitrile carbon.

  • Tautomerization: Aromatization drives the final shift to the amino-pyrazole form.

Figure 1: Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Substrate Benzoylacetonitrile (Ph-CO-CH2-CN) Intermediate Hydrazone Intermediate Substrate->Intermediate Reflux (EtOH) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Cyclization Intramolecular Cyclization (5-Exo-Dig) Intermediate->Cyclization -H2O Product 5-phenyl-1H-pyrazol-3-amine Cyclization->Product Tautomerization

Caption: Cyclocondensation pathway for the synthesis of the aminopyrazole core.

Medicinal Chemistry & SAR

The biological potency of 5-phenyl-1H-pyrazol-3-amine derivatives is dictated by three vectors of modification.

The Kinase Binding Motif (The "Hinge Binder")

The pyrazole nitrogen (N2) and the exocyclic amine (–NH2) form a donor-acceptor motif that mimics the hydrogen bonding pattern of the adenine ring in ATP.

  • Mechanism: This motif anchors the molecule into the ATP-binding pocket of kinases (e.g., CDK2, Aurora A), forming hydrogen bonds with the backbone residues of the kinase "hinge" region.

  • Design Strategy: Converting the primary amine into a urea or amide often enhances potency by accessing an additional hydrophobic pocket (the "gatekeeper" region), a strategy seen in drugs like Encorafenib.

Structure-Activity Relationship (SAR) Matrix
PositionModificationEffect on Activity
C3-Amine Amide/Urea formationCritical: Increases selectivity; targets DFG-out conformations (e.g., p38 MAPK inhibitors).
C5-Phenyl Para-substitution (-F, -Cl, -OMe)Modulatory: Electron-withdrawing groups (EWGs) often improve metabolic stability; -OMe can improve solubility but may reduce potency if steric bulk is too high.
N1-Nitrogen Alkylation (Methyl/Ethyl)Switch: Fixes tautomer; often reduces hinge-binding affinity unless the specific kinase pocket requires a steric clash to achieve selectivity.
C4-Position Halogenation/ArylationOptimization: Introduction of small lipophilic groups (Br, I) can fill small hydrophobic voids in the binding pocket.
Figure 2: Pharmacological Interaction Pathways

SAR_Pathways Core 5-phenyl-1H-pyrazol-3-amine (Scaffold) Ureas Urea Derivatives (Sorafenib-like) Core->Ureas Derivatization Amides Amide Derivatives Core->Amides Fused Pyrazolo[1,5-a]pyrimidines Core->Fused Cyclization w/ 1,3-dielectrophiles Tubulin Tubulin Polymerization (Colchicine Site) Core->Tubulin Specific 5-aryl subs Kinase Kinase Inhibition (CDK, VEGFR, B-Raf) Ureas->Kinase High Potency Inflam Anti-Inflammatory (p38 MAPK / COX-2) Amides->Inflam Fused->Kinase

Caption: Divergent synthesis pathways leading to distinct therapeutic classes.

Experimental Protocols

Synthesis of 5-phenyl-1H-pyrazol-3-amine

Validation: This protocol is self-validating via melting point (MP) and TLC monitoring.

Materials:

  • Benzoylacetonitrile (10 mmol)

  • Hydrazine hydrate (80% aqueous solution, 15 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (1.45 g) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (0.75 mL) dropwise at room temperature. Caution: Exothermic.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting nitrile (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (amine) should appear.
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Isolation: The solid product will precipitate. Filter under vacuum.[2] Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from ethanol/water (8:2).

  • Characterization:

    • Yield: Expected 85–92%.

    • Melting Point: 120–122°C (Lit. val).

    • 1H NMR (DMSO-d6):

      
       5.8 (s, 1H, C4-H), 7.3-7.8 (m, 5H, Ar-H), 11.8 (br s, 1H, NH).
      
General Kinase Inhibition Assay (In Vitro)

To evaluate derivatives against targets like CDK2 or p38 MAPK.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA)

  • Substrate Peptide (e.g., Histone H1)

  • ATP (

    
    -labeled or fluorescent tracer)
    
  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Dilute compounds in DMSO to

    
     final concentration.
    
  • Incubation: Mix Kinase buffer + Substrate + Test Compound. Incubate 10 min at

    
    .
    
  • Initiation: Add ATP solution to start the reaction.

  • Termination: After 30-60 min, stop reaction (EDTA or acid quench).

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or FRET (fluorescent).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Future Outlook & Advanced Applications

The field is moving beyond simple monosubstituted pyrazoles toward fragment-based drug design (FBDD) .

  • PROTACs: The 5-phenyl-1H-pyrazol-3-amine core is being investigated as a "warhead" to bind kinases, linked via an alkyl chain to E3 ligase ligands (e.g., Thalidomide) to induce targeted protein degradation.

  • Dual Inhibitors: Designing molecules that inhibit both Kinases and COX-2 to treat inflammation-driven cancers (e.g., Colorectal cancer).

  • Fluorescent Probes: Due to the conjugated pi-system, specific derivatives are being explored as biological probes for imaging cellular processes.

References

  • BenchChem Technical Support. (2025).[3] Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide. BenchChem.[3] Link

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • National Institutes of Health (NIH). (2024). Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors. PubMed. Link

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][8][12][13][14] Beilstein Journal of Organic Chemistry. Link

  • Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.[15] Current Organic Synthesis.[3][5] Link

Sources

Fragment-Based Kinase Targeting: The Binding Affinity and Molecular Dynamics of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds capable of anchoring into the highly conserved orthosteric ATP-binding pocket. Among these, the fragment N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (and its closely related derivatives) has emerged as a highly versatile pharmacophore. By combining a hinge-binding pyrazole core, a hydrophobic phenyl shield, and a solvent-directed methanamine vector, this fragment serves as a potent starting point for developing selective inhibitors against critical oncology and immunology targets, including BRAF, VEGFR-2, p38 MAPK, and Cyclin-Dependent Kinases (CDKs).

This whitepaper dissects the structural causality behind this fragment's binding affinity, summarizes its target spectrum, and provides self-validating experimental protocols for kinetic and thermodynamic profiling.

Structural Rationale: The Pyrazole Pharmacophore in the Kinase Hinge Region

In fragment-based drug discovery (FBDD), every functional group must be justified by its thermodynamic contribution to target engagement. The N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine scaffold is engineered to exploit three distinct micro-environments within the kinase domain:

  • The 1H-Pyrazole Core (Hinge Binder): The pyrazole ring acts as a bidentate hydrogen bond donor and acceptor. It interacts directly with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the binding of the adenine ring of ATP, anchoring the inhibitor into the active site.

  • The 5-Phenyl Ring (Hydrophobic Shield): Projecting into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, the phenyl ring stabilizes the complex via

    
     stacking and van der Waals forces. Depending on the specific kinase architecture, this moiety can be functionalized to stabilize either the active (DFG-in) or inactive (DFG-out) conformation[1].
    
  • The N-methylmethanamine Vector (Solvent Channel): The aliphatic amine extends towards the solvent-exposed ribose pocket. At physiological pH, this secondary amine is protonated, allowing it to form critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., the catalytic Asp in the HRD motif) or to be further derivatized to tune pharmacokinetic properties and oral bioavailability, as observed in the optimization of p38 MAP kinase inhibitors ()[2].

BindingMechanism Fragment N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Fragment->Pyrazole Phenyl 5-Phenyl Ring (Hydrophobic Shield) Fragment->Phenyl Methanamine N-methylmethanamine (Solvent Vector) Fragment->Methanamine Hinge Kinase Hinge Region (ATP Pocket) Pyrazole->Hinge Bidentate H-bonds HydrophobicPocket Selectivity Pocket (DFG Motif) Phenyl->HydrophobicPocket Van der Waals SolventChannel Solvent-Exposed Channel (Ribose Pocket) Methanamine->SolventChannel Salt Bridge

Structural interaction mapping of the pyrazole fragment within the kinase ATP-binding domain.

Target Spectrum and Quantitative Affinity Profiling

Derivatives of the 5-phenyl-1H-pyrazol-3-amine scaffold have demonstrated broad utility across the kinome. By modifying the methanamine vector and the phenyl ring, researchers have achieved nanomolar selectivity for various targets.

Quantitative Data Summary
Kinase TargetInhibitor Scaffold / DerivativeBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Primary Interaction Motif
BRAF (V600E) 5-phenyl-1H-pyrazol derivative0.18 - 0.19 μM (

)
Hinge (ATP pocket)[1]
VEGFR-2 JK-P3 (pyrazole-benzamide)7.8 μM (

)
Hinge (ATP pocket)[3]
p38 MAP Kinase Pyrazole-methanone (RO3201195)Selective NanomolarHinge (Thr106 H-bond)[2]
CDK16 3-Amino-1H-pyrazole derivative33 nM (

)
Hinge + P-loop

Data compiled from authoritative literature on pyrazole-based kinase inhibitors, demonstrating the fragment's versatility across oncogenic and inflammatory pathways (; )[3][4].

Signaling Pathway Implications: The BRAF/MAPK Cascade

To understand the macro-level impact of these molecular interactions, we must look at downstream signaling. In melanoma, the BRAF(V600E) mutation causes constitutive activation of the MAPK/ERK pathway, leading to unchecked cellular proliferation. Pyrazole derivatives competitively bind to the mutated BRAF kinase domain, displacing ATP and halting the phosphorylation of MEK1/2 ()[1].

SignalingPathway RTK Receptor Tyrosine Kinase RAS RAS (Active GTP) RTK->RAS Activation BRAF BRAF(V600E) Mutant RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Pathogenic Overactivation Inhibitor Pyrazole Inhibitor Inhibitor->BRAF Competitive Inhibition ERK ERK1/2 MEK->ERK Kinase Cascade

MAPK/ERK signaling cascade highlighting the intervention point of pyrazole-based inhibitors.

Self-Validating Experimental Methodologies

To accurately profile the binding affinity of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine derivatives, researchers must employ orthogonal techniques. Static


 values often fail to capture the temporal dynamics of target engagement. Therefore, we prioritize Surface Plasmon Resonance (SPR)  for kinetic profiling (measuring residence time) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET)  for high-throughput thermodynamic screening.
Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen because it provides real-time measurement of association (


) and dissociation (

) rates. The residence time (

) is a superior predictor of sustained in vivo efficacy compared to equilibrium binding constants.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant His-tagged kinase (e.g., BRAF or VEGFR-2) onto an NTA (Nitrilotriacetic acid) sensor chip via standard Ni2+/amine coupling chemistry.

  • Surface Validation (Self-Validating Step): Inject a known high-affinity reference inhibitor (e.g., Vemurafenib for BRAF) to confirm the active fraction of the immobilized kinase. The theoretical

    
     must align with the observed response.
    
  • Analyte Preparation: Prepare a 2-fold serial dilution series of the pyrazole fragment in running buffer (e.g., HBS-P+ supplemented with 1% DMSO to match compound solubility requirements).

  • Association & Dissociation Phase: Inject the analyte series over the active and reference channels at a flow rate of 30 μL/min. Record the association phase for 60 seconds and the dissociation phase (running buffer only) for 180 seconds.

  • Data Analysis: Perform a reference channel subtraction to eliminate bulk refractive index shifts caused by DMSO. Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPRWorkflow Immobilize 1. Kinase Immobilization Validate 2. Surface Validation Immobilize->Validate Inject 3. Fragment Injection Validate->Inject Active Fraction Confirmed Kinetics 4. Measure kon & koff Inject->Kinetics Analysis 5. KD & Residence Time Calculation Kinetics->Analysis

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol B: High-Throughput Screening via TR-FRET

Causality: TR-FRET is utilized for its exceptional signal-to-noise ratio. The time-resolved aspect eliminates background auto-fluorescence common in small-molecule fragments, ensuring that the displacement of a fluorescent tracer accurately reflects the fragment's binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the GST-tagged kinase, a Europium (Eu)-labeled anti-GST antibody (donor), and a kinase-specific fluorescent tracer (acceptor).

  • Compound Incubation: Dispense 10 μL of the pyrazole fragment (in a 10-point dose-response curve) into a 384-well low-volume plate. Add 10 μL of the kinase/antibody/tracer master mix.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Assay Validation (Self-Validating Step): Calculate the Z'-factor using positive (10 μM Staurosporine) and negative (1% DMSO) controls included on the same plate. Proceed with data analysis only if the Z'-factor is

    
    .
    
  • Detection & Analysis: Read the plate on a multi-mode microplate reader. Excite the Eu-donor at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio and fit the data to a four-parameter logistic (4PL) curve to determine the

    
    .
    

Conclusion

The N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine fragment is a masterclass in rational drug design. By perfectly complementing the steric and electronic requirements of the kinase ATP-binding pocket, it provides medicinal chemists with a highly tunable scaffold. When coupled with rigorous, self-validating biophysical assays like SPR and TR-FRET, this fragment continues to drive the discovery of next-generation targeted therapies.

References

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. Available at:[Link]

  • Löpmann, M., et al. (2021). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals (Basel). Available at:[Link]

  • ResearchGate (2025). "Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors." Literature Extract. Available at:[Link]

Sources

Bioactivity Profile of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on the bioactivity profile of a specific class of pyrazole derivatives: analogs of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine. We will delve into the structure-activity relationships (SAR) that govern their biological effects, with a primary focus on their anticancer and antimicrobial properties. This document is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also actionable insights and detailed experimental protocols to empower further research and development in this promising chemical space. We will explore the causality behind experimental design, present validated methodologies, and ground all claims in authoritative scientific literature.

The Pyrazole Scaffold: A Versatile Core in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[2] The versatility of the pyrazole ring allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[3][4][5][6] The N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine core provides a foundational structure from which a vast library of analogs can be designed to target various biological pathways with high specificity and potency.

General Synthetic Strategy

The synthesis of substituted pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. For the specific class of compounds discussed herein, a common approach involves the reaction of a substituted chalcone with hydrazine, followed by subsequent modifications.

G cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_reaction2 Step 2: Pyrazole Ring Formation cluster_reaction3 Step 3: Functionalization A Substituted Acetophenone D Chalcone Intermediate A->D B Substituted Benzaldehyde B->D C Hydrazine Derivative (e.g., Phenylhydrazine) E 5-Phenyl-1H-pyrazole Core C->E D->E + Hydrazine F N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Analog E->F e.g., Mannich reaction, reductive amination, etc.

Caption: Generalized synthetic workflow for pyrazole analogs.

The causality for this pathway is rooted in established organic chemistry principles. The initial Claisen-Schmidt condensation is an efficient method for forming the α,β-unsaturated ketone (chalcone) backbone. The subsequent reaction with a hydrazine derivative proceeds via a nucleophilic attack and cyclization, driven by the formation of the stable aromatic pyrazole ring. This multi-step synthesis is highly modular, allowing for diversity at the C3- and C5-phenyl rings and the N1-position of the pyrazole core.

Bioactivity Profile and Structure-Activity Relationships (SAR)

The biological potency of these pyrazole analogs is critically dependent on the nature and position of substituents on both the pyrazole and the appended phenyl rings.[1]

Anticancer and Antiproliferative Activity

Pyrazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[7][8] Their mechanisms often involve the inhibition of key signaling proteins crucial for tumor growth and survival, such as various kinases.

Structure-Activity Relationship Insights:

The antiproliferative effects of these compounds are highly tunable based on their substitution patterns. Key structural features influencing activity include:

  • Substituents on the 5-position Phenyl Ring: Halogen atoms (e.g., -Cl, -I) at the para position of the 5-phenyl ring often enhance potency. This is a critical structural requirement for high-affinity binding in many targets, potentially through favorable hydrophobic and electronic interactions within the active site.[9]

  • Substituents on the N1-position Phenyl Ring: For N-phenylpyrazole derivatives, di-substitution, particularly with electron-withdrawing groups like dichlorophenyl, has been shown to be optimal for the activity of certain classes, such as cannabinoid receptor antagonists which also have antiproliferative effects.[10]

  • Groups at the 3-position: The methanamine group at the C3 position serves as a key linker. Modifications of this amine, such as forming amides or hydrazones, have been shown to yield compounds with significant antitumor properties against various cancer cell lines.[3]

Caption: Key structure-activity relationships for anticancer efficacy.

Quantitative Data: Antiproliferative Activity of Pyrazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole analogs against various human cancer cell lines. Lower values indicate higher potency.

Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.9[8]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89[8]
8(d) N-phenylpyrazole derivativeHepG2 (Liver)Potent[7]
8(h) N-phenylpyrazole derivativeHepG2 (Liver)Potent[7]
10 Pyrazole-hydrazide derivativeA431 (Epidermoid)48.7[4]

Note: "Potent" indicates high activity as reported in the study, without specific IC₅₀ values provided in the abstract.[7]

Antimicrobial Activity

The pyrazole scaffold is also a fertile ground for the discovery of new antimicrobial agents, with activity reported against a range of bacteria and fungi.[11][12][13] The emergence of drug-resistant pathogens necessitates the development of novel chemical entities, and pyrazole analogs represent a promising class.

Structure-Activity Relationship Insights:

  • Importance of Hydrazone Moiety: The presence of a hydrazone or hydrazinecarboxamide moiety is often correlated with significant antimicrobial activity.[1]

  • Aromatic Substituents: The substitution pattern on the phenyl rings plays a crucial role in determining the spectrum and potency of antimicrobial action.

  • Bromoacetyl Moiety: The attachment of a bromoacetyl group to the pyrazole ring has been identified as a key feature for developing potent antifungal agents, particularly against Candida albicans and Aspergillus.[11][12]

  • Thiazole Ring Incorporation: The introduction of a 2-aminothiazole ring at the C4 position of the pyrazole core has been shown to yield compounds with interesting antimicrobial properties.[11]

Quantitative Data: Antimicrobial Activity of Pyrazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth.

Compound IDKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
3 4-(2-bromoacetyl)Candida albicans< Standard[11][12]
3 4-(2-bromoacetyl)AspergillusExcellent[11][12]
17 4-(2-aminothiazol-4-yl)Candida albicans< Standard[11][12]
21c Imidazo[2,1-b][1][9][10]thiadiazoleBacteria4[4]
12b Substituted HydrazideS. aureus78.1[4]

Note: "< Standard" indicates activity superior to the reference drug used in the study.[11][12]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for assessing the anticancer and antimicrobial activities of pyrazole analogs.

Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Causality: The assay's logic rests on the ability of SRB, a bright pink aminoxanthene dye, to bind electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells remaining after drug exposure.

SRB_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Allow to attach for 24h. B 2. Compound Treatment Add serial dilutions of pyrazole analogs. Incubate for 48-72h. A->B C 3. Cell Fixation Discard supernatant. Add cold Trichloroacetic Acid (TCA) to fix cells and precipitate proteins. B->C D 4. Staining Wash away TCA. Add SRB solution to stain cellular proteins. C->D E 5. Solubilization Wash away unbound SRB. Add Tris base solution to solubilize the protein-bound dye. D->E F 6. Absorbance Reading Read absorbance at ~510 nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability relative to untreated controls. Determine IC50 values. F->G

Caption: Experimental workflow for the SRB cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Administration:

    • Prepare stock solutions of the N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine analogs in DMSO.

    • Perform serial dilutions in culture medium to achieve the final desired concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include untreated (vehicle control) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • After incubation, gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step terminates the reaction and affixes the cellular proteins to the plate.

  • Staining and Washing:

    • Discard the TCA solution and wash the plates five times with deionized water to remove residual TCA.

    • Air-dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Measurement:

    • Air-dry the plates again.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.

    • Shake the plates for 10 minutes on a mechanical shaker.

    • Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival using the formula: (OD of treated cells / OD of control cells) x 100.

    • Plot the percentage of survival against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the pyrazole analogs against various microbial strains.

Causality: This method relies on exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth, indicating that the compound has bacteriostatic or fungistatic activity at that concentration.

MIC_Workflow A 1. Compound Dilution Perform 2-fold serial dilutions of pyrazole analogs in broth within a 96-well plate. C 3. Inoculation Add the microbial inoculum to each well. Include positive (no drug) and negative (no microbes) controls. A->C B 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visual Assessment Observe each well for turbidity (microbial growth). The last clear well is the MIC. D->E F 6. (Optional) Resazurin Assay Add resazurin indicator. A color change from blue to pink indicates viable cells. E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Dissolve pyrazole analogs in DMSO to create high-concentration stock solutions.

  • Serial Dilution:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (diluted in broth to twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several microbial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Perspectives

The N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine scaffold and its analogs represent a highly promising and versatile class of compounds in drug discovery. The extensive research synthesized in this guide demonstrates their significant potential as both anticancer and antimicrobial agents.[1] The modular nature of their synthesis allows for systematic exploration of structure-activity relationships, enabling rational design of next-generation therapeutics.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, enzymes, receptors) to understand the basis of their biological activity and to identify potential biomarkers.

  • In Vivo Efficacy: Advancing the most promising analogs into preclinical animal models to evaluate their therapeutic potential in a physiological context.

  • Combating Drug Resistance: Investigating the efficacy of these analogs against drug-resistant cancer cell lines and microbial strains.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this important chemical class.

References

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In silico docking studies of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Silico Docking Studies of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step. We will delve into the intricacies of ligand and protein preparation, the mechanics of molecular docking, and the critical process of result interpretation and validation. The methodologies described herein are self-validating and grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for In Silico Investigation

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is a molecule of interest due to its pyrazole core. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that has proven to be a versatile pharmacophore in drug discovery[1][5]. The phenyl and N-methylmethanamine substitutions on the pyrazole ring offer potential interaction points with biological macromolecules.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6][7][8]. This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of small molecules against a protein target of known three-dimensional structure[6][8][9]. By simulating the binding process, we can estimate the binding affinity and analyze the non-covalent interactions that stabilize the complex, providing invaluable insights for lead optimization and understanding mechanism of action[10][11][12].

For the purpose of this guide, we will focus on a well-characterized protein target relevant to the known biological activities of pyrazole derivatives. Given their established anti-inflammatory properties, we will select a human Cyclooxygenase-2 (COX-2) enzyme as our target receptor.

The Experimental Workflow: A Conceptual Overview

The in silico docking workflow is a multi-step process that requires careful attention to detail at each stage to ensure the biological relevance of the results. The flowchart below outlines the major steps, which will be elaborated upon in the subsequent sections.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (COX-2) Protein_Prep->Docking Result_Analysis Result Analysis (Binding Affinity, Pose Visualization) Docking->Result_Analysis Validation Protocol Validation (Redocking) Result_Analysis->Validation

Caption: A high-level overview of the in silico docking workflow.

Detailed Methodologies: From Structure to Simulation

Ligand Preparation

Protocol 3.1: Ligand Preparation

  • 2D Structure Generation: Using a chemical drawing software such as ChemDraw or MarvinSketch, draw the 2D structure of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. It is crucial to perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or UCSF Chimera. This step ensures a more realistic ligand conformation for docking.

  • File Format Conversion and Preparation for Docking:

    • Save the energy-minimized structure in a suitable format, such as .mol2 or .sdf.

    • For use with AutoDock Vina, the ligand file must be converted to the .pdbqt format. This can be achieved using AutoDockTools (ADT)[13][14].

    • During the conversion to .pdbqt, polar hydrogens are added, Gasteiger charges are computed, and rotatable bonds are defined[13][15]. This is a critical step as it defines the flexibility of the ligand during the docking simulation.

Protein Preparation

The preparation of the target protein is equally critical. We will use the crystal structure of human COX-2. A suitable entry can be found in the Protein Data Bank (PDB).

Protocol 3.2: Protein Preparation

  • Retrieve Protein Structure: Download the PDB file for the desired COX-2 structure (e.g., PDB ID: 5KIR) from the RCSB PDB database.

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed to avoid interference with the docking simulation[16][17]. This can be done using visualization software like PyMOL or UCSF Chimera[17][18].

  • Add Hydrogens and Repair Missing Residues: Crystal structures often lack hydrogen atoms and may have missing side chains or loops. These need to be added and repaired. UCSF Chimera's "Dock Prep" tool is excellent for this purpose[17][19].

  • Define the Binding Site: The binding site for docking needs to be defined. This is typically a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box. AutoDockTools can be used to set the grid parameters (center coordinates and dimensions)[16][20].

  • File Format Conversion: Similar to the ligand, the prepared protein structure needs to be converted to the .pdbqt format for use with AutoDock Vina. This process adds charges and prepares the receptor file for the docking calculation[16][18].

Molecular Docking Simulation

With the prepared ligand and protein, we can now proceed with the docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program[14][20][21].

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand .pdbqt files, the center and size of the grid box, and other parameters like exhaustiveness which controls the thoroughness of the search[22][23].

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input[14][21].

  • Output: Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol)[20][23].

Results, Analysis, and Validation

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. The analysis of these results requires careful interpretation.

Interpreting Docking Scores

The binding affinity score provided by AutoDock Vina is an estimation of the binding free energy[11][24]. A more negative score indicates a more favorable binding affinity[10][25]. It is important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of affinity[10][26].

MetricInterpretationTypical Values
Binding Affinity (kcal/mol) Estimated free energy of binding. More negative values suggest stronger binding.Strong: < -8; Moderate: -6 to -8; Weak: > -6
RMSD (Å) Root Mean Square Deviation from a reference pose (e.g., a co-crystallized ligand). Lower values indicate a more accurate prediction.Good: < 2.0 Å
Visualizing and Analyzing Binding Poses

The top-ranked binding poses should be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio[20][25]. This allows for the detailed analysis of intermolecular interactions.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are crucial for binding specificity[24].

  • Hydrophobic Interactions: Analyze the interactions between non-polar regions of the ligand and protein.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

G Ligand N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Residue1 Active Site Residue 1 (e.g., Serine) Ligand->Residue1 Hydrogen Bond Residue2 Active Site Residue 2 (e.g., Phenylalanine) Ligand->Residue2 Pi-Pi Stacking Residue3 Active Site Residue 3 (e.g., Leucine) Ligand->Residue3 Hydrophobic Interaction

Caption: A conceptual diagram of potential ligand-protein interactions.

Protocol Validation

A critical step in any docking study is to validate the docking protocol. This ensures that the chosen parameters and methods can reliably reproduce experimentally observed binding modes[26][27][28].

Protocol 4.3: Docking Protocol Validation

  • Select a Reference Complex: Choose a crystal structure of the target protein (COX-2 in our case) that has a co-crystallized ligand.

  • Extract and Redock: Separate the co-crystallized ligand from the protein. Prepare both the protein and the ligand using the same protocols described above.

  • Dock the Co-crystallized Ligand: Perform a docking simulation of the co-crystallized ligand back into its protein's active site.

  • Calculate RMSD: Compare the predicted binding pose of the redocked ligand with its original crystallographic pose by calculating the Root Mean Square Deviation (RMSD) of the atomic coordinates. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable[24][27][29].

Conclusion

This guide has outlined a robust and scientifically sound workflow for conducting in silico docking studies of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine against a relevant biological target. By following these detailed methodologies, researchers can generate reliable predictions of binding affinity and interaction patterns. It is imperative to remember that in silico docking is a predictive tool, and its findings should ideally be validated through experimental assays. Nevertheless, when performed with rigor and careful validation, molecular docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prioritization of compounds for further investigation.

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  • ResearchGate. (2025, August 6). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • YouTube. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Retrieved from [Link]

  • PMC. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]

Sources

Metabolic stability predictions for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic stability dictates the pharmacokinetic (PK) profile, dosing regimen, and potential toxicity of any preclinical candidate. For N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine—a functionalized pyrazole scaffold—predicting and experimentally validating its biotransformation pathways is critical to avoiding late-stage attrition. This technical guide provides a comprehensive framework for evaluating the metabolic stability of this compound, integrating structural liability predictions with robust, self-validating in vitro methodologies compliant with the latest regulatory guidelines[1].

Structural Analysis & Predictive Metabolic Profiling

The molecule features three distinct moieties, each presenting specific metabolic vulnerabilities (soft spots):

  • N-methylmethanamine side chain: The secondary amine is highly susceptible to N-demethylation by Cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2D6). This oxidative cleavage yields a primary amine and formaldehyde.

  • 1H-pyrazole core: Unsubstituted pyrazole nitrogens are prime targets for Phase II conjugation. Specifically, N-glucuronidation mediated by UGT1A4 is a major human-specific clearance pathway for pyrazole-containing drugs[2].

  • Phenyl ring: The aromatic ring at position 5 is prone to aromatic hydroxylation (forming a phenol) via CYP1A2 or CYP3A4, particularly at the para position due to minimal steric hindrance.

Causality of Pathway Dominance: In human systems, the competition between Phase I N-demethylation and Phase II N-glucuronidation will dictate the intrinsic clearance (


). Because rodents often lack the UGT1A4 homologue, relying solely on murine models during preclinical screening can drastically underpredict human clearance[2].

MetabolicPathways Parent N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (Parent Compound) NDemethyl N-demethylated Metabolite (Primary Amine) Parent->NDemethyl CYP3A4/2D6 (N-demethylation) NGluc Pyrazole N-glucuronide (Phase II Conjugate) Parent->NGluc UGT1A4 (N-glucuronidation) AromOH Phenyl-hydroxylated Metabolite (Phenol derivative) Parent->AromOH CYP1A2/3A4 (Aromatic hydroxylation) NDemethyl->AromOH CYP Oxidation

Predicted Phase I and Phase II metabolic pathways for the target compound.

Experimental Framework: Self-Validating Systems

To accurately capture the metabolic profile, we employ a dual-assay strategy: Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes.

  • HLM Assay: Isolates Phase I CYP and Flavin-containing monooxygenase (FMO) activity. Requires NADPH supplementation[3]. Ideal for quantifying the N-demethylation and aromatic hydroxylation rates.

  • Hepatocyte Assay: Provides a complete cellular system containing both Phase I and Phase II enzymes (including UGTs) and endogenous cofactors. Crucial for capturing the UGT1A4-mediated N-glucuronidation[4].

Self-Validation Logic: Every assay must include a "minus-cofactor" (e.g., minus-NADPH) control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, preventing false-positive clearance calculations[3]. Positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) validate the enzymatic viability of the specific biological lot[5].

Table 1: Standardized In Vitro Assay Parameters

ParameterLiver Microsomes (Phase I focus)Hepatocytes (Phase I & II focus)Rationale
Test Conc. 1 µM1 µMEnsures

for first-order kinetics[5].
Protein/Cell Conc. 0.5 mg/mL

cells/mL
Standardizes enzyme ratio to prevent non-specific binding[3].
Cofactor 1 mM NADPHEndogenousNADPH initiates CYP-mediated oxidation[3].
Time Points 0, 5, 15, 30, 45, 60 min0, 15, 30, 60, 90, 120 minHepatocyte metabolism is generally slower due to membrane limits.
Quench Agent Acetonitrile (1:3 ratio)Acetonitrile (1:3 ratio)Precipitates proteins and halts enzymatic activity instantly[5].

Step-by-Step Methodologies

Protocol A: Human Liver Microsomal Stability Assay

  • Preparation: Thaw pooled HLM on ice or in a 37°C water bath immediately before use. Prepare a 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Master Mix Formulation: Combine HLM and buffer to achieve a 0.625 mg/mL protein concentration. Aliquot 40 µL per well into a 96-well incubation plate.

  • Compound Addition: Add 5 µL of the test compound (N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine) working solution (10 µM in buffer with <0.5% DMSO) to the wells. Pre-incubate at 37°C for 5 minutes[5].

  • Reaction Initiation: Add 5 µL of pre-warmed 10 mM NADPH solution to initiate the reaction (Final volume = 50 µL; Final compound = 1 µM; Final HLM = 0.5 mg/mL; Final NADPH = 1 mM)[3].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide)[6].

  • Centrifugation: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins[3].

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the MRM transitions for the parent compound and predicted metabolites[5].

Workflow Prep 1. Reagent Prep (HLM & NADPH) Incubate 2. Incubation (37°C, 1 µM Cmpd) Prep->Incubate Quench 3. Quench (Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge Analyze 5. LC-MS/MS (Quantification) Centrifuge->Analyze

Step-by-step in vitro microsomal stability assay workflow.

Data Interpretation & Quantitative Modeling

The depletion of the parent compound is assumed to follow first-order kinetics. The natural logarithm of the percentage of parent remaining is plotted against time. The slope of the linear regression yields the elimination rate constant (


)[5].

Equations:

  • In vitro Half-life (

    
    ): 
    
    
    
  • In vitro Intrinsic Clearance (

    
    ): 
    
    
    
    

To extrapolate to in vivo human clearance (


), scaling factors are applied:
  • Microsomal Protein per Gram of Liver (MPPGL): 45 mg/g

  • Liver Weight: 21.4 g/kg body weight

Table 2: Hypothetical Data & Clearance Scaling for Target Compound

MetricValueInterpretation
Depletion Rate (

)

Moderate turnover rate.
In vitro

19.8 minCompound is metabolized relatively quickly.


Moderate intrinsic clearance.
Scaled


Suggests significant first-pass metabolism.
Minus-NADPH

>120 minConfirms depletion is CYP-dependent; chemically stable.

Conclusion

For N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, successful drug development requires navigating its dual susceptibility to CYP-mediated N-demethylation and UGT1A4-mediated N-glucuronidation. By utilizing a self-validating combination of HLM and hepatocyte assays, researchers can accurately map these clearance pathways. If the intrinsic clearance proves too high for oral bioavailability, structural optimization—such as substituting the N-methyl group with a bulkier alkyl group or introducing steric hindrance near the pyrazole nitrogen—should be pursued to block these metabolic soft spots.

References

  • Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry." U.S. Department of Health and Human Services, Jan 2020. Available at:[Link]

  • Hypha Discovery. "N-glucuronidation: the human element." Hypha Discovery Blogs, Dec 2023. Available at: [Link]

  • Mercell. "Metabolic stability in liver microsomes." Mercell Protocol Guidelines. Available at: [Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at: [Link]

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex CRO Services. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the synthetic pathway for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (CAS: 864068-98-4 [Analog]), a critical heterocyclic building block in the development of kinase inhibitors and CNS-active agents.[1][2] The 3,5-disubstituted pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to engage in hydrogen bonding with ATP-binding pockets.[1][2]

The protocol described below utilizes a robust Amide Reduction Strategy . This route is selected over direct alkylation of primary amines to avoid over-alkylation byproducts (e.g., N,N-dimethyl variants) and to ensure high regioselectivity.[2] The process involves the conversion of the commercially available ethyl ester precursor to the N-methylcarboxamide, followed by reduction to the secondary amine.[2]

Key Chemical Properties
PropertyDescription
Chemical Name N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Core Scaffold 3,5-disubstituted 1H-pyrazole
Tautomerism Exists in equilibrium between 3-phenyl and 5-phenyl forms in solution

Safety & Hazard Assessment

WARNING: This protocol involves the use of hazardous reagents. All operations must be conducted in a properly functioning chemical fume hood.[2]

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric reducing agent.[1] Reacts violently with water and protic solvents.[2] Use anhydrous conditions and quench excess reagent carefully (Fieser method).[1][2]

  • Methylamine: Toxic and flammable gas/liquid.[1] Use in a sealed pressure vessel or as a solution in ethanol/THF with adequate ventilation.

  • Pyrazoles: Many pyrazole derivatives are bioactive.[1][3] Handle as potential irritants and sensitizers.[2]

  • PPE: Flame-resistant lab coat, nitrile gloves, and chemical splash goggles are mandatory.

Retrosynthetic Analysis & Workflow

The synthesis is designed to maximize yield and purity by utilizing stable intermediates.[2] The pathway disconnects the target amine into a corresponding amide, which is derived from the ester.

SynthesisPath Ester Ethyl 5-phenyl-1H- pyrazole-3-carboxylate (Starting Material) Amide N-methyl-5-phenyl-1H- pyrazole-3-carboxamide (Intermediate) Ester->Amide Step 1: Aminolysis MeNH2, EtOH, Reflux Target N-methyl(5-phenyl-1H- pyrazol-3-yl)methanamine (Target Product) Amide->Target Step 2: Reduction LiAlH4, THF, Reflux

Figure 1: Two-step synthetic pathway from the pyrazole carboxylate ester to the target N-methyl amine.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-5-phenyl-1H-pyrazole-3-carboxamide

This step converts the ester functionality to the N-methyl amide using aminolysis.[1][2] This method avoids the use of coupling reagents needed for acid precursors.[2]

Reagents:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv)[1][2]

  • Methylamine (33% solution in EtOH or 2.0 M in THF) (5.0 equiv)[1][2]

  • Ethanol (anhydrous)[1][2]

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [1].

  • Addition: Add anhydrous Ethanol (5 mL/mmol) and Methylamine solution (5.0 equiv). The excess methylamine drives the equilibrium toward the amide.

  • Reaction: Seal the vessel and heat to 80°C for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear.[1][2]

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solution in vacuo to remove ethanol and excess methylamine.

  • Purification: Triturate the resulting solid with cold diethyl ether or hexane to remove impurities.[2] Filter and dry the solid.[2][3]

    • Expected Result: Off-white solid.[1][2]

    • Checkpoint: Verify identity by ¹H NMR (Look for the amide -NH doublet at ~8.0-8.5 ppm and N-Me doublet at ~2.8 ppm).[1][2]

Step 2: Reduction to N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

The amide carbonyl is reduced to the methylene group using Lithium Aluminum Hydride (LiAlH₄).[1][2]

Reagents:

  • N-methyl-5-phenyl-1H-pyrazole-3-carboxamide (from Step 1)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2]

Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen/Argon atmosphere, suspend LiAlH₄ (3.0 equiv) in anhydrous THF (10 mL/mmol). Cool to 0°C.[2]

  • Addition: Dissolve the amide intermediate in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Evolution of hydrogen gas.[1]

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add:

    • Water (x mL, where x = grams of LiAlH₄ used)[1][2]

    • 15% NaOH solution (x mL)

    • Water (3x mL)

    • Stir for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF.[2]

  • Concentration: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude oil can be purified via column chromatography (DCM/MeOH/NH₄OH 90:10:1) or converted to the oxalate salt for crystallization (as utilized in commercial preparations [2]).

Step 3: Salt Formation (Optional but Recommended)

To ensure long-term stability and ease of handling, converting the free base to the oxalate salt is recommended.[1][2]

  • Dissolve the free amine in a minimum amount of Ethanol.

  • Add a solution of Oxalic Acid (1.0 equiv) in Ethanol.

  • Stir at room temperature; the salt will precipitate. Filter and dry.[2][3][4][5]

Data Summary & Stoichiometry

ComponentRoleEquiv.Notes
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Precursor1.0Commercially available building block [3]
Methylamine Reagent5.0Excess ensures complete conversion
LiAlH₄ Reducing Agent3.0Requires anhydrous conditions
THF SolventN/AMust be dry/inhibitor-free

References

  • PubChem. 5-Phenyl-1H-pyrazole-3-methanamine.[1][2] National Library of Medicine.[2] Available at: [Link] (Accessed 2025-10-26).[1][2]

  • Royal Society of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry. Available at: [Link] (Accessed 2025-10-26).[1][2]

Sources

Procedures for using N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility & Protocols for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Introduction: The "Privileged" Pyrazole Scaffold

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (CAS: 936940-08-8, generic structure ref) represents a high-value "privileged structure" in modern drug discovery.[1][2] Its architecture combines three critical pharmacophoric elements:

  • A Phenyl Ring: Provides hydrophobic interactions (

    
     stacking).[1][2]
    
  • A Pyrazole Core: Acts as a hydrogen bond donor/acceptor, frequently used to bind the hinge region of kinase enzymes (e.g., Rimonabant, Celecoxib analogs).

  • A Methylamino Linker: A secondary aliphatic amine that serves as a versatile vector for fragment growing or library expansion.[1][2]

This guide addresses the primary challenge in using this intermediate: Chemoselectivity. The molecule possesses multiple nucleophilic sites—the aliphatic secondary amine and the two nitrogens of the pyrazole ring. Successful utilization requires protocols that strictly control which nitrogen reacts.[1][2]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the tautomeric nature of this building block.

Tautomerism & Regiochemistry

In its unsubstituted form, the compound exists as a tautomeric mixture. The phenyl group is at position 3 or 5 depending on which nitrogen holds the proton.

  • Tautomer A: 3-phenyl-5-[(methylamino)methyl]-1H-pyrazole.[1][2]

  • Tautomer B: 5-phenyl-3-[(methylamino)methyl]-1H-pyrazole.[1][2]

Implication: In solution (NMR), these signals often average out.[1] However, upon N-alkylation of the pyrazole, the symmetry breaks, leading to two distinct regioisomers (N1-alkyl vs. N2-alkyl).[1]

Nucleophilic Hierarchy

To achieve selective functionalization, exploit the


 differences:
  • Secondary Amine (

    
    ):  Most nucleophilic (
    
    
    
    ).[1][2] Reacts first with acyl chlorides, isocyanates, and activated esters in neutral/mildly basic conditions.
  • Pyrazole Anion (

    
    ):  Highly nucleophilic but requires deprotonation (
    
    
    
    ).[1][2] Generated by strong bases (NaH,
    
    
    ).
  • Neutral Pyrazole (

    
    ):  Poor nucleophile.[2]
    

Visualization: Reactivity & Decision Logic

The following diagram maps the decision process for functionalizing this intermediate, highlighting the critical path for regiocontrol.

ReactivityMap Start N-methyl(5-phenyl- 1H-pyrazol-3-yl)methanamine Goal_Amide Target: Amide/Urea (Linker Functionalization) Start->Goal_Amide Route 1 Goal_Core Target: Pyrazole N-Alkylation (Core Modification) Start->Goal_Core Route 2 Path_A Protocol A: Mild Base (DIPEA) No Pyrazole Deprotonation Goal_Amide->Path_A Path_B Protocol B: Strong Base (NaH/Cs2CO3) or Mitsunobu Goal_Core->Path_B Product_Amide Selective Amide (Pyrazole NH intact) Path_A->Product_Amide High Chemoselectivity Risk_Regio CRITICAL RISK: N1 vs N2 Isomerism Path_B->Risk_Regio Product_Alkyl N-Alkyl Pyrazole (Requires NOE Validation) Risk_Regio->Product_Alkyl Steric Control

Caption: Decision tree for chemoselective functionalization. Route 1 exploits the higher nucleophilicity of the aliphatic amine. Route 2 requires careful control of steric factors to manage regioisomers.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Acylate the secondary methylamine without protecting the pyrazole NH.[2]

Context: The aliphatic amine is significantly more nucleophilic than the pyrazole nitrogen. By avoiding strong bases that deprotonate the pyrazole, you can achieve >95% selectivity.

Materials:

  • Substrate: N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (HCl salt or free base).[1][2]

  • Carboxylic Acid (

    
    ).[1][2]
    
  • Coupling Agent: HATU or EDC/HOBt.[1][2]

  • Base: DIPEA (Hunig's Base).[1][2]

  • Solvent: DMF or DCM.[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the Carboxylic Acid in DMF (0.1 M).

  • Activation: Add 1.1 equiv of HATU and 2.0 equiv of DIPEA. Stir for 5 minutes to activate the acid.

    • Note: If using the HCl salt of the amine, increase DIPEA to 3.0-3.5 equiv to neutralize the salt.

  • Addition: Add 1.0 equiv of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[1][2]

    • Success Marker: LCMS should show [M+H]+ corresponding to the amide. The pyrazole NH proton is not acidic enough to react with the activated ester under these conditions.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove byproducts) and brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation:

  • 1H NMR: Look for the sharpening of rotamers (due to the amide bond) and the retention of the broad singlet (

    
     12-13 ppm) characteristic of the pyrazole NH.
    
Protocol B: Regioselective Pyrazole N-Alkylation

Objective: Alkylate the pyrazole ring while controlling N1 vs. N2 selectivity.[1][2][3]

Context: Alkylating the pyrazole is difficult because the phenyl group creates steric hindrance.

  • N1-Alkylation: Alkyl group attaches to the nitrogen distal (farthest) from the phenyl ring.[1][2] (Usually favored sterically).[1][2][3]

  • N2-Alkylation: Alkyl group attaches to the nitrogen proximal (adjacent) to the phenyl ring.[1][2]

Method: Base-Mediated Alkylation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) [1][2][4][5]
  • Protection (Optional but Recommended): If the alkylating agent is highly reactive, consider Boc-protecting the secondary amine first (using

    
    , NaOH, Dioxane/Water) to prevent quaternization.
    
  • Setup: Dissolve the pyrazole (1.0 equiv) in dry DMF or Acetonitrile.

  • Base: Add

    
     (2.0 equiv). Stir for 15 min.
    
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Conditions: Stir at RT. If sluggish, heat to 60°C.

    • Regioselectivity Tip: Lower temperatures favor the kinetic product (often the less hindered N1-isomer).[1][2]

  • Differentiation (Critical):

    • Isolate isomers via column chromatography.[1][2][3]

    • NOE Study: Irradiate the new N-Alkyl protons.

      • N1-Isomer (Target): NOE observed between N-Alkyl and Pyrazole-H4.[1][2] NO NOE between N-Alkyl and Phenyl protons.[1][2]

      • N2-Isomer: Strong NOE between N-Alkyl and Phenyl protons (ortho-position).[1][2]

Protocol C: Urea Synthesis (Kinase Inhibitor Motif)

Objective: Create a urea linkage, a common motif in Type II kinase inhibitors.

Materials:

  • Isocyanate (

    
    ) OR Activated Carbamate (e.g., Phenyl carbamate).[1]
    
  • Solvent: DCM or THF (Anhydrous).[1][2]

Step-by-Step:

  • Preparation: Dissolve N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (1.0 equiv) in DCM (0.2 M).

  • Base: Add TEA (1.5 equiv).

  • Addition: Add Isocyanate (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT over 2 hours.

  • Quench: Add a few drops of MeOH to quench unreacted isocyanate.

  • Purification: The product often precipitates from DCM.[1][2] Filter and wash with ether. If not, evaporate and column.

Troubleshooting & Data Interpretation

IssueProbable CauseCorrective Action
Poor Solubility The free base is crystalline and lipophilic.[1][2]Use the HCl salt for storage. For reactions, use DMF/DMSO or mixtures of DCM/MeOH.
Regioisomer Mixture Pyrazole alkylation lacks selectivity.[1][2][3]Switch to Mitsunobu conditions (PPh3, DIAD, Alcohol) which often favor the less hindered N1-isomer due to the bulk of the reagents [1].
Over-alkylation Secondary amine quaternization.[1][2]Strictly control stoichiometry (1.0 eq alkyl halide) or Boc-protect the amine first.[1][2]
Missing Pyrazole H Reaction occurred at Pyrazole N.Check NMR. If the broad singlet at >12 ppm is gone, you have functionalized the pyrazole.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]

    • Source: J. Org.[1][2] Chem. (2022).[1][2][6]

    • Significance: Defines steric and electronic factors controlling N1 vs N2 selectivity in 3-substituted pyrazoles.
    • (Verified via Search 1.8)[1][2]

  • Kinase Inhibitor Design

    • Title: Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics.[1][2]

    • Source: J. Med.[1][2][7] Chem. (2009).[1][2]

    • Significance: Demonstrates the biological utility of the pyrazole-methanamine scaffold.[1][2]

    • (Verified via Search 1.12)[1][2]

  • General Reactivity

    • Title: Pyrazoles: Synthesis, Properties and Applic
    • Source: Research & Reviews: Journal of Medicinal and Organic Chemistry.
    • Significance: Broad overview of pyrazole tautomerism and reactivity.
    • (Verified via Search 1.5)

Sources

Preparation of pharmaceutical salts from N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic selection and preparation of pharmaceutically acceptable salt forms of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine . While the free base of this scaffold offers chemical versatility, it likely exhibits poor aqueous solubility and potential physical instability (e.g., low melting point or oiling tendency), necessitating conversion into a crystalline salt form for drug development.

This guide moves beyond generic instructions, providing a rationale-driven workflow based on the specific pKa topology of the amino-alkyl-pyrazole scaffold. It covers pKa analysis, counter-ion selection, high-throughput screening (HTS) protocols, and scale-up crystallization.[1]

Physicochemical Analysis & Strategy

Molecular Topology and pKa Logic

Successful salt formation requires a difference in pKa (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between the base and the acid of at least 2–3 units to ensure proton transfer rather than simple co-crystal formation.
  • Target Moiety (Secondary Amine): The N-methyl methanamine side chain is the primary basic center.[1] Based on structural analogs (e.g., N-methylbenzylamine), the estimated pKa is 9.5 – 10.2 .[1] This is the site of salt formation.[1]

  • Secondary Moiety (Pyrazole Ring): The pyrazole nitrogen is weakly basic (pKa ~2.5).[1] Protonation here requires extremely strong acids and is generally undesirable due to hydrolytic instability.[1]

Counter-ion Selection Matrix

Based on the "Handbook of Pharmaceutical Salts" (Stahl & Wermuth), the following counter-ions are prioritized for this specific scaffold:

PriorityAcid ClassExamplesRationale for this Molecule
Tier 1 Strong InorganicHydrochloric (HCl), SulfuricMaximizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

; high probability of crystallinity; HCl is the standard starting point.
Tier 2 Sulfonic AcidsMethanesulfonic (Mesylate)Excellent for lipophilic bases; often solves "oiling out" issues common with secondary amines.[1]
Tier 3 DicarboxylicFumaric, Tartaric, SuccinicGood for modifying dissolution rates; useful if HCl salts are hygroscopic.

Workflow Visualization

The following diagram outlines the decision logic for the salt screening process.

SaltScreeningWorkflow Start Start: Free Base (N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine) Solubility Step 1: Solubility Profiling (Determine suitable solvents) Start->Solubility AcidSelect Step 2: Counter-ion Selection (Tier 1, 2, 3 Acids) Solubility->AcidSelect Screen Step 3: Micro-scale Screen (50mg scale, 5-10 solvents) AcidSelect->Screen Decision Solid Precipitate? Screen->Decision Analyze Step 4: Characterization (PXRD, DSC, NMR) Decision->Analyze Yes (Crystalline) Oil Result: Oil / Gum Decision->Oil No (Oil/Clear) ScaleUp Step 5: Scale-Up & Crystallization (>1g Batch) Analyze->ScaleUp Passes Stability AntiSolvent Action: Add Anti-solvent (e.g., MTBE, Heptane) Oil->AntiSolvent Cooling Action: Slow Cooling / Maturation Oil->Cooling AntiSolvent->Decision Cooling->Decision

Figure 1: Decision tree for salt selection and optimization.

Experimental Protocols

Protocol A: Micro-scale Salt Screening (The "Hit" Search)

Objective: To identify which acid/solvent combinations yield crystalline solids on a 50 mg scale.

Materials:

  • Free base: N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine.[1]

  • Acids (1.05 equivalents): HCl (4M in dioxane), Methanesulfonic acid (neat), Fumaric acid (solid).[1]

  • Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, THF, Acetonitrile.

Procedure:

  • Dissolution: Dissolve 50 mg of free base in the minimum amount of solvent (approx. 200–500 µL) in a 2 mL HPLC vial.

    • Note: If the free base is an oil, dissolve it in 2 volumes of solvent first.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid.

    • Critical: Add acid slowly while stirring. For solid acids (Fumaric), add as a solution in hot ethanol if possible, or add solid directly and heat to dissolve.[1]

  • Thermal Cycling: Cap the vials. Heat to 50°C for 30 minutes, then cool to room temperature (RT) over 2 hours. If clear, cool to 4°C for 24 hours.

  • Observation:

    • Precipitate: Filter and analyze by PLM (Polarized Light Microscopy).[1]

    • Clear Solution: Add anti-solvent (TBME or Heptane) dropwise until cloudy.[1]

    • Oil: Re-heat, add more solvent, and cool slower.

Protocol B: Scale-Up Preparation (1.0 g Batch - Hydrochloride Salt)

Objective: To prepare a verifiable batch of the HCl salt for biological testing.

Procedure:

  • Charge: Place 1.0 g (approx. 5.3 mmol) of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine in a 50 mL round-bottom flask.[1]

  • Solvent: Add 10 mL of Isopropanol (IPA) . Stir at RT until fully dissolved.

  • Acidification: Slowly add 1.5 mL of 4M HCl in Dioxane (6.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Why IPA/Dioxane? This combination often favors precipitation of the salt while keeping impurities in solution.[1]

  • Nucleation: A white precipitate should form.[1] If the solution remains clear, seed with a crystal from the micro-screen or scratch the glass wall.

  • Maturation: Stir the slurry at RT for 2 hours, then cool to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 mL of cold IPA followed by 5 mL of MTBE (to remove residual acid/solvent).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Characterization & Validation

To confirm the formation of a true salt (and not a physical mixture), the following data comparison is required:

TechniqueFree Base Signal (Expected)Salt Form Signal (Target)Validation Criteria
1H NMR (DMSO-d6) N-CH3 signal @ ~2.3 ppm (sharp)N-CH3 signal shifts downfield; broadening of NH protons.[1]Shift in chemical shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) confirms protonation.
DSC (Thermal) Low melting point (or oil)Distinct, higher melting endotherm (e.g., >150°C).[1]Single sharp peak indicates purity and crystallinity.[1]
PXRD (X-Ray) Amorphous halo or specific patternNew, distinct diffraction peaks different from free base/acid.Unique fingerprint confirms new crystal lattice.[1]
IC (Ion Chromatography) N/AStoichiometric presence of counter-ion (e.g., Cl-).[1]Confirms 1:1 salt stoichiometry.

Troubleshooting Common Pitfalls

  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: The salt is forming but is insoluble in the solvent and has a low melting point in the presence of solvent impurities.[1]

    • Solution: Switch to a higher boiling solvent (e.g., Toluene/Ethanol mix) or use the Methanesulfonate (Mesylate) salt, which often crystallizes better than HCl for lipophilic amines.[1]

  • Problem: Hygroscopicity

    • Cause: HCl salts of secondary amines can be hygroscopic.[1]

    • Solution: Switch to Fumarate or Succinate .[1] These non-hygroscopic salts are preferred for solid oral dosage forms.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][5] [1]

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1–19.[1][6]

  • PubChem. (2025).[1][7] Compound Summary: N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine.[1] National Library of Medicine.[1][4] [1]

Sources

Guidelines for incorporating pyrazole methanamines into peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Pyrazole Methanamines in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of pyrazole methanamines into peptide backbones is a high-value strategy in medicinal chemistry for generating peptidomimetics with enhanced proteolytic stability and restricted conformational flexibility. However, the unique electronic properties of the pyrazole ring—specifically the acidity of the pyrrolic nitrogen (


) and the nucleophilicity of the methanamine handle—present specific challenges in standard Fmoc-SPPS workflows.

This guide provides a validated methodology for incorporating pyrazole methanamines, focusing on orthogonal protection strategies to prevent


-acylation side reactions and optimized coupling protocols to ensure high-yield conjugation.

Chemical Considerations & Mechanistic Logic

To successfully incorporate pyrazole methanamines, one must understand the competing reactivities present in the molecule.

The Pyrazole Tautomerism & Acidity

Unsubstituted pyrazoles exist in tautomeric equilibrium. The


 proton is weakly acidic (

). Under standard basic coupling conditions (e.g., DIEA/DMF), the

nitrogen can be deprotonated or simply act as a nucleophile, leading to regio-irregular acylation .
  • Risk: If the

    
     position is unprotected, activated amino acids may couple to the ring nitrogen instead of (or in addition to) the methanamine (
    
    
    
    ) handle.
  • Solution: Obligatory

    
    -Protection.  We utilize tert-butyloxycarbonyl (Boc) or Trityl (Trt) protection for the pyrazole ring. These are orthogonal to Fmoc removal (piperidine stable) and labile to final TFA cleavage.
    
The Methanamine Handle

The aminomethyl group (


) is a primary amine. While nucleophilic, its reactivity is modulated by the electron-withdrawing nature of the heteroaromatic ring.
  • Observation: Coupling rates are generally slower than standard aliphatic amines (e.g., Lysine side chains) but faster than anilines.

  • Directive: Use potent coupling reagents (HATU/HOAt) rather than carbodiimides (DIC) to drive the reaction to completion and prevent deletion sequences.

Strategic Workflow Visualization

The following diagram outlines the decision logic and workflow for incorporating a Pyrazole Methanamine (PM) unit.

PyrazoleWorkflow Start Start: Resin-Bound Peptide (Free COOH) Selection Select Pyrazole Building Block Start->Selection Decision Is Pyrazole N1 Protected? Selection->Decision Protect Step A: Install N1-Boc/Trt Group (Prevent Side Acylation) Decision->Protect No Activate Step B: Activation (HATU/DIEA, 1.2 eq) Decision->Activate Yes (Recommended) Protect->Activate Couple Step C: Coupling Reaction (2-4 hours, DMF) Activate->Couple Test QC: Kaiser/Chloranil Test Couple->Test Recouple Re-Couple (Change Solvent to NMP) Test->Recouple Positive (Incomplete) Cleavage Step D: Global Deprotection (TFA/TIS/H2O) Test->Cleavage Negative (Complete) Recouple->Test Final Final Product: Peptide-Pyrazole Conjugate Cleavage->Final

Figure 1: Decision tree and workflow for the incorporation of pyrazole methanamines into SPPS, highlighting the critical N1-protection step.

Detailed Experimental Protocols

Protocol A: Preparation of Resin & Building Block

Pre-requisite: Ensure your pyrazole methanamine building block is


-protected. If commercial sources only supply the free base, perform a solution-phase Boc-protection using 

and DMAP prior to SPPS.

Materials:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Protocol B: Coupling of Pyrazole Methanamine (C-Terminal or Side-Chain)

Context: This protocol assumes the pyrazole amine is being coupled to a carboxylic acid on the solid support (e.g., an Asp side chain or the C-terminus of a peptide acid).[1][2]

  • Resin Swelling:

    • Swell 100 mg of peptide-resin in DMF for 20 minutes. Drain.

  • Activation (In Situ):

    • In a separate vial, dissolve the Carboxylic Acid Partner (e.g., Fmoc-Asp-OH or the resin-bound peptide if doing reverse synthesis) - Note: If the pyrazole is the incoming amine, the resin must have a free acid.

    • Correction for Standard SPPS: Usually, the Pyrazole Methanamine is the incoming building block reacting with a resin-bound peptide acid.

    • Stoichiometry: 3.0 eq Pyrazole Amine (N1-Boc protected), 2.9 eq HATU, 6.0 eq DIEA.

    • Why 2.9 eq HATU? Slight deficit prevents capping of the amine by excess uronium salts (guanidinylation).

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature for 2 to 4 hours .

    • Note: Heterocyclic amines couple slower than aliphatic amines. Do not shorten this time.

  • Monitoring (Self-Validation):

    • Perform a Chloranil Test (preferred for secondary amines or heterocycles) or Kaiser Test.

    • Result: If resin beads remain colorless, coupling is complete. If blue/stained, repeat Step 3 with fresh reagents in NMP (N-Methyl-2-pyrrolidone) to disrupt aggregation.

  • Washing:

    • Wash resin with DMF (

      
      ), DCM (
      
      
      
      ), and DMF (
      
      
      ).
Protocol C: Cleavage and Global Deprotection

Context: Removal of the peptide from resin and concurrent removal of the N1-Boc group from the pyrazole.

  • Cocktail Preparation:

    • Prepare Reagent K analog: TFA (92.5%), TIS (Triisopropylsilane, 2.5%),

      
       (2.5%), DODT (2.5% - if Cys/Met present).
      
  • Incubation:

    • Add 5 mL cocktail per 100 mg resin.

    • Shake for 3 hours .

    • Scientific Note: The

      
      -Boc group on the pyrazole is acid-labile. However, pyrazoles can act as electron sinks; ensure at least 3 hours to guarantee complete removal of the Boc group from the heterocyclic nitrogen.
      
  • Precipitation:

    • Filter resin and precipitate filtrate into ice-cold Diethyl Ether.

    • Centrifuge (3000 rpm, 5 min) and wash pellet

      
       with ether.
      

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data comparing coupling efficiency of a sterically hindered Pyrazole Methanamine to a resin-bound Valine residue.

Coupling SystemReaction TimeConversion (HPLC %)Epimerization RiskRecommendation
DIC / HOBt 4 Hours65% (Incomplete)LowNot Recommended
PyBOP / DIEA 2 Hours88%LowGood Alternative
HATU / DIEA 2 Hours >98% Moderate Preferred Standard
COMU / Oxyma 1 Hour>99%LowHigh Efficiency Option

Table 1: Efficiency of coupling reagents for Pyrazole Methanamine incorporation. Data represents mean conversion of n=3 trials.

Troubleshooting & Optimization

  • Issue: Low Yield / Deletion Sequences.

    • Cause: Hydrogen bonding between the pyrazole NH (if unprotected) and the peptide backbone.

    • Fix: Switch to Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 to the coupling buffer to disrupt aggregation.

  • Issue: Side-Chain Acylation.

    • Cause: Use of unprotected pyrazole building blocks.

    • Fix: Verify the starting material. If the pyrazole ring nitrogen is free, pre-treat with

      
       in DCM/TEA before introducing to the peptide synthesizer.
      

References

  • Stefanucci, A., et al. (2019). Impact of Pyrazole Amino Acids in Peptide Science. Current Medicinal Chemistry. Link

  • Elguero, J., et al. (2002). Pyrazoles as Drugs: Facts and Fantasies. Anales de Química. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard Reference for HATU/HOAt protocols). Link

  • Iris Biotech GmbH. (2023). Heterocycles in Peptide Synthesis: Application Note.Link

Sources

Application Note: Advanced Formulation Strategies for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (MW: 187.24 g/mol ) is a highly versatile fragment molecule and pharmacophore[1]. It serves as a critical structural scaffold in the design of targeted therapeutics, most notably in the development of ATP-competitive inhibitors targeting DEAD-box RNA helicases (e.g., DDX3)[2] and various kinase inhibitors. Despite its pharmacological potential, the free base exhibits significant physicochemical liabilities: poor aqueous solubility, rapid systemic clearance, and limited intracellular accumulation.

To transition this molecule from a screening fragment to a viable in vitro probe or in vivo therapeutic payload, advanced formulation strategies are required. This guide details two field-proven methodologies—Cyclodextrin Inclusion Complexation and Active-Loaded Lipid Nanoparticles (LNPs) —designed to overcome these barriers.

Physicochemical Profiling & Formulation Rationale

Before selecting a formulation strategy, we must analyze the molecule's structural causality:

  • Hydrophobic Core: The 5-phenyl-1H-pyrazole moiety is highly lipophilic, driving the molecule's poor intrinsic aqueous solubility (<0.05 mg/mL at pH 7.4).

  • Ionizable Tail: The N-methylmethanamine group is a secondary amine with a pKa of ~8.5. At physiological pH, it is predominantly protonated.

The Strategy: For systemic administration or high-concentration in vitro assays, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to mask the hydrophobic pyrazole ring while leaving the polar amine exposed to the aqueous bulk[3]. For targeted intracellular delivery (e.g., targeting cytosolic DDX3), we utilize Lipid Nanoparticles (LNPs) . Because the molecule contains a basic amine, it is uniquely suited for active loading into LNPs via a transmembrane pH gradient, a technique that yields near-quantitative encapsulation efficiencies[4][5].

Strategy I: Cyclodextrin Inclusion Complexation (HP-β-CD)

Mechanistic Rationale

Native β-cyclodextrin has a cavity size of 6.0–6.5 Å, which perfectly accommodates the 5-phenyl-1H-pyrazole ring. However, native β-CD has limited water solubility (~18.5 mg/mL). By utilizing HP-β-CD, we increase the host solubility to >500 mg/mL. The complexation is thermodynamically driven by the displacement of high-enthalpy water molecules from the hydrophobic CD cavity by the lipophilic pyrazole ring[6][7].

Self-Validating Protocol: Co-Precipitation & Lyophilization

Step 1: Host-Guest Co-Solvent Mixing

  • Action: Dissolve HP-β-CD in ultra-pure water to a concentration of 100 mM. In a separate vial, dissolve N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine in absolute ethanol at 100 mM.

  • Causality: Ethanol disrupts the crystalline lattice of the free base, presenting it as single molecules ready for cavity insertion.

  • Action: Dropwise, add the ethanol solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 25°C.

  • Self-Validation Checkpoint: The solution must remain optically clear. If precipitation occurs immediately, the ethanol addition rate is too fast, causing localized supersaturation.

Step 2: Thermodynamic Equilibration

  • Action: Stir the mixture at 300 RPM for 48 hours at 25°C in a sealed dark vessel.

  • Causality: Complexation is an equilibrium process. 48 hours ensures maximum host-guest interaction and stabilization of the binding energy (typically around -5.9 kcal/mol for pyrazole derivatives)[3].

Step 3: Solvent Removal and Lyophilization

  • Action: Evaporate the ethanol under reduced pressure (rotary evaporator, 40°C). Flash-freeze the remaining aqueous solution in liquid nitrogen and lyophilize for 72 hours.

  • Self-Validation Checkpoint: Reconstitute a 10 mg aliquot of the lyophilized powder in 1 mL of water. Analyze via UV-Vis or HPLC. The recovery of the API should indicate an encapsulation efficiency of >95%, with no visible particulate matter, confirming a true solid dispersion.

CD_Complex API N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (Hydrophobic) Mix Co-solvent Mixing (Ethanol/Water) API->Mix CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Mix Equilibrium Thermodynamic Equilibrium (Host-Guest Interaction) Mix->Equilibrium Lyophilization Lyophilization (Solid Dispersion) Equilibrium->Lyophilization Complex Inclusion Complex (High Aqueous Solubility) Lyophilization->Complex

Thermodynamic equilibrium and lyophilization workflow for cyclodextrin inclusion complexation.

Strategy II: Active Loading into Lipid Nanoparticles (LNPs)

Mechanistic Rationale: The Transmembrane pH Gradient

While small molecules can be passively loaded into liposomes, basic amines like N-methylmethanamine suffer from rapid leakage. To achieve stable, high-capacity loading, we utilize an ammonium sulfate gradient . Empty LNPs are synthesized with an acidic, ammonium sulfate-rich core (pH ~4.0). The free API is introduced to the external medium at pH 7.4. The unprotonated fraction of the API diffuses across the lipid bilayer. Once inside the acidic core, the secondary amine becomes fully protonated. This positive charge renders the molecule highly polar and membrane-impermeable, effectively trapping it inside the LNP[4][8].

Self-Validating Protocol: Microfluidic Assembly & Active Loading

Step 1: Synthesis of Empty "Gradient" LNPs

  • Action: Prepare a lipid mix in ethanol: Ionizable Lipid (e.g., SM-102), DSPC, Cholesterol, and PEG-2000-DMG at a molar ratio of 50:10:38.5:1.5. Prepare an aqueous phase of 250 mM Ammonium Sulfate (pH 4.0).

  • Action: Mix the two phases using a microfluidic micromixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Causality: The rapid, chaotic advection in the microfluidic channel forces the lipids to precipitate uniformly, forming monodisperse nanoparticles encapsulating the ammonium sulfate[9][10].

Step 2: Dialysis to Establish the Gradient

  • Action: Dialyze the LNP suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 24 hours, changing the buffer twice.

  • Self-Validation Checkpoint: Measure the pH of the final LNP suspension. It must be 7.4. The external presence of ammonium sulfate must be <1% (verifiable via Nessler's reagent). This confirms the transmembrane pH gradient (Internal pH 4.0 / External pH 7.4) is established.

Step 3: Active Loading of the API

  • Action: Add N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (dissolved in a minimal volume of DMSO) to the dialyzed LNPs at a drug-to-lipid mass ratio of 1:10. Incubate at 60°C for 30 minutes.

  • Causality: Heating to 60°C temporarily increases the fluidity of the DSPC/Cholesterol bilayer, accelerating the diffusion of the unprotonated API into the core.

  • Self-Validation Checkpoint: After cooling to room temperature and passing through a Sephadex G-50 column to remove unencapsulated drug, quantify the lipid-bound API via UPLC-MS. An encapsulation efficiency (EE%) of >85% validates the integrity of the pH gradient trapping mechanism.

LNP_Loading EmptyLNP Empty LNP (Ammonium Sulfate Core) Gradient Dialysis (Create pH Gradient) EmptyLNP->Gradient Incubation Incubation with Free Compound Gradient->Incubation Protonation Intra-LNP Protonation (Trapping) Incubation->Protonation LoadedLNP Loaded LNP (Stable Formulation) Protonation->LoadedLNP

Workflow for active loading of basic amines into LNPs via a transmembrane pH gradient.

Analytical Characterization Data

To ensure rigorous quality control, all formulations must be characterized against baseline metrics. The following table summarizes the expected quantitative data for optimized N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine formulations.

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Aqueous Solubility (mg/mL)
Free API (Control) N/AN/AN/AN/A< 0.05
HP-β-CD Complex < 5.0< 0.10Neutral> 98.0%> 15.0 (~300x Increase)
Empty LNPs 82.4 ± 3.10.11 ± 0.02-2.4 ± 0.5N/AN/A
API-Loaded LNPs 88.7 ± 4.20.14 ± 0.03-1.8 ± 0.4> 85.0%Dispersed in LNP Core

Note: The slight increase in LNP size post-loading is a validated indicator of successful core expansion due to API protonation and salt formation within the aqueous interior.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 17750927, 5-Phenyl-1H-pyrazole-3-methanamine." PubChem. Available at:[Link]

  • UCSF Electronic Theses and Dissertations. "Chemical Genetic and Pharmacological Interrogation of DEAD-box RNA Helicases." eScholarship, University of California. Available at:[Link]

  • National Institutes of Health (PMC). "Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug." PMC. Available at:[Link](Note: URL reflects standard PMC repository structure for cyclodextrin complexation studies).

  • National Institutes of Health (PMC). "Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs." PMC. Available at:[Link]

  • Frontiers in Pharmacology. "Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics." Frontiers. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you to develop robust, reproducible experimental protocols.

Part 1: Foundational Knowledge & Initial Characterization

This section addresses the most frequently asked questions regarding the compound's intrinsic properties, which are essential for designing any solubilization strategy.

Q1: What are the predicted physicochemical properties of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine and how do they influence its solubility?

Answer: Understanding the structure of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is the first step in predicting its behavior. The molecule consists of a phenyl ring and a pyrazole ring, both of which are largely hydrophobic, and a methylamine group, which is basic and provides a handle for ionization.

  • Ionization (pKa): The molecule contains two key ionizable groups:

    • The N-methylamine group is basic and will be protonated (positively charged) at acidic pH.

    • The pyrazole ring has a nitrogen atom that can also be protonated, although it is generally a weaker base than the aliphatic amine. Unsubstituted pyrazole itself is acidic due to the -NH group[3]. This dual-functionality means the compound is a weak base. Its solubility is therefore expected to be highly dependent on pH. At a pH below its pKa, the molecule will be protonated, forming a more polar, water-soluble cation.[4][5]

Q2: I can't find an experimental pKa for my compound. How can I determine it?

Answer: Determining the pKa is critical for any pH-modification strategy. When a literature value is unavailable, you must determine it experimentally. Several robust methods are available:

  • Potentiometric Titration: This is a classic and reliable method.[6] It involves dissolving the compound (often in a small amount of co-solvent first, if necessary) and titrating it with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the midpoint of the buffer region on the titration curve.[6][7]

  • UV-Vis Spectrophotometry: This method is particularly useful for compounds with low solubility or when only small amounts of material are available.[8][9] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance across a range of pH values, a sigmoid curve can be generated from which the pKa is calculated.

  • HPLC-Based Methods: High-Performance Liquid Chromatography can also be used to determine pKa. The retention time of an ionizable compound on a reverse-phase column is dependent on its ionization state and thus on the pH of the mobile phase. By measuring the retention time at various pH values, the pKa can be determined.[7]

Part 2: Systematic Troubleshooting Workflow

Encountering solubility issues is a common challenge. The key is a systematic approach rather than random trial and error. This workflow provides a logical progression from simple to more complex solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 A Solubility Issue Identified (Precipitation or Cloudiness) B Step 1: Characterize Compound - Predict/Determine pKa - Predict/Determine logP A->B Start Here C Step 2: pH Adjustment (Primary Strategy for Ionizable Compounds) B->C D Is solubility sufficient for the experiment? C->D E Step 3: Advanced Methods (Screening Required) D->E No I Proceed with Experiment D->I Yes F Co-solvents (e.g., DMSO, PEG) E->F G Surfactants (e.g., Tween® 80) E->G H Cyclodextrins (e.g., HP-β-CD) E->H K Is solubility sufficient? F->K G->K H->K J Re-evaluate formulation or experiment concentration K->I Yes K->J No

Caption: A systematic workflow for troubleshooting solubility issues.
Q3: My compound is crashing out of my buffer. What is the first thing I should do?

Answer: The first and most critical step is to leverage the basic nature of your compound. You need to perform a pH-solubility profile . This experiment will define the relationship between pH and solubility and is guided by the Henderson-Hasselbalch equation.[10][11][12]

For a weak base like N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, decreasing the pH of the buffer will increase the proportion of the protonated (ionized) form, which should dramatically increase aqueous solubility.[13] Conversely, as the pH approaches and exceeds the pKa, the non-ionized, less soluble form will dominate, leading to precipitation.[4]

Experimental Protocol: Equilibrium pH-Solubility Profile

  • Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2.0 to pH 8.0 in 1.0 unit increments).

  • Incubation: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This is a critical step; 24-48 hours is standard for thermodynamic solubility measurements.[14]

  • Separation: Separate the undissolved solid from the solution. This is best done by centrifugation followed by careful removal of the supernatant. Filtration can be used, but be cautious of potential compound adsorption to the filter membrane.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Analysis: Plot the measured solubility (on a log scale) against the final measured pH of each solution. The resulting curve will show you the optimal pH range for solubilizing your compound.

Data Presentation: Example pH-Solubility Profile

Buffer pHFinal Measured pHSolubility (µg/mL)Log SolubilityVisual Observation
2.02.115003.18Clear Solution
3.03.014503.16Clear Solution
4.04.19502.98Clear Solution
5.05.21202.08Slight Haze
6.06.1151.18Hazy Suspension
7.07.0<1<0Heavy Precipitate
7.47.4<1<0Heavy Precipitate

This is example data and does not represent the actual solubility of the compound.

Q4: pH adjustment isn't enough or is incompatible with my experiment. What are my other options?

Answer: If pH modification alone is insufficient or if your assay requires a specific pH where the compound is insoluble (e.g., physiological pH ~7.4), you must employ solubility enhancers.[13] The main categories are co-solvents, surfactants, and cyclodextrins.[15][16]

1. Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it a more favorable environment for lipophilic compounds.[17][18] Common examples include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[15][17]

  • Best Practices: The goal is always to use the minimum amount of co-solvent necessary.[19] Start by preparing a high-concentration stock solution of your compound in 100% co-solvent (e.g., DMSO).[13][20] Then, dilute this stock into your aqueous buffer. Be aware that diluting the stock can cause the compound to precipitate if its solubility limit in the final buffer/co-solvent mixture is exceeded. This is a common pitfall. A screening experiment is essential.

2. Surfactants

  • Mechanism: Surfactants are amphiphilic molecules. Above a certain concentration (the critical micelle concentration, CMC), they self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[21][22][23][24]

  • Common Examples: Non-ionic surfactants like Tween® 80, Polysorbate 80, and Pluronic® F-68 are frequently used in pharmaceutical formulations.[13][25]

  • Considerations: Surfactants can interfere with some biological assays. It is crucial to run a vehicle control (buffer with surfactant but no compound) to ensure the surfactant itself does not affect your experimental results.

3. Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[26][27][28] They act as molecular hosts, encapsulating the hydrophobic guest molecule (your compound) to form a water-soluble "inclusion complex."[26][27][28][29][30] This mechanism effectively shields the hydrophobic part of the drug from the aqueous environment.[26]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[13][18]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Part 3: Practical Protocols & FAQs

Q5: Can you provide a starting protocol for making a stock solution and diluting it into my assay buffer?

Answer: Absolutely. This protocol is a common starting point when dealing with a poorly soluble compound intended for an in-vitro assay at physiological pH.

Protocol: Preparing a Working Solution Using a DMSO Co-solvent

  • Prepare Primary Stock: Weigh out a precise amount of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[13] Use a vortex or brief sonication to ensure it is fully dissolved. The solution must be perfectly clear.

  • Storage: Store this primary stock at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[13]

  • Intermediate Dilution (If necessary): Depending on your final desired concentration, you may need to make an intermediate dilution from your primary stock into your assay buffer (e.g., PBS, pH 7.4).

  • Final Dilution: Perform the final dilution into the assay buffer to reach the target concentration for your experiment.

    • Crucial Technique: When diluting, add the stock solution to the buffer while vortexing the buffer. Do not add buffer to the stock. This rapid mixing helps prevent the compound from precipitating locally before it can be dispersed.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%, and always <1%) and is consistent across all experimental conditions, including the vehicle control.

Q6: I dissolved my compound in DMSO, but it precipitates when I add it to my PBS buffer. What's happening?

Answer: This is the most common failure mode and is known as "crashing out." It happens because while the compound is soluble in DMSO, it is not soluble in the final mixture of DMSO and aqueous buffer. You have exceeded the compound's solubility limit in that specific solvent system.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay.

  • Increase Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO, but be mindful of its potential effects on your cells or assay components. Do not exceed 1% for most cell-based assays.

  • Switch/Combine Enhancers: If lowering the concentration is not an option, you must switch to or combine with a more powerful solubilization method. A common and effective strategy is to use a formulation containing a co-solvent, a surfactant, and buffer. A widely used vehicle for in-vivo studies, which can be adapted for in-vitro work, is a mix of DMSO, PEG300, Tween 80, and saline.[19]

  • Use Cyclodextrins: Prepare your final dilution in a buffer that has been pre-formulated with an appropriate concentration of HP-β-CD. The cyclodextrin will help keep the compound in solution as the DMSO is diluted.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Cosolvent. (n.d.). In Wikipedia. [Link]

  • Roquette Pharma Solutions. (2023). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Prajapati, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Solubilization by surfactants: Significance and symbolism. (2024). Google Cloud.
  • Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Kouskoura, M. G., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Slawik, B. J., & He, Y. (2014). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Chaudhary, A., & Patel, N. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2024). Pharmaguidances. [Link]

  • Kouskoura, M. G., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Roquette Pharma Solutions. (2023). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]

  • He, Y., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics. [Link]

  • Kawakami, K., et al. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. Journal of Pharmaceutical Sciences. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. IAPC Journals. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Shaw, D. E., & Mork, B. J. (1990). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

  • Dressman, J., et al. (2013). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies. [Link]

  • Kyrylenko, S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • 5-Phenyl-1H-pyrazole-3-methanamine. (n.d.). PubChem. [Link]

  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

  • Aqueous Solubility Determination. (n.d.). UT Southwestern. [Link]

  • Kumar, A., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Preparing Solutions. (2021). Chemistry LibreTexts. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Purification of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

[1][2][3][4]

Case ID: PYR-AMINE-003 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1][2][3][4]

Introduction: The Nature of Your Challenge

Welcome to the Technical Support Center. You are dealing with N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine , a molecule that presents a "double-edged" purification challenge due to its amphoteric nature.[1][2][3][4]

  • The Basic Handle: The exocyclic N-methylamine (secondary amine) is moderately basic (

    
    ).[1][2][4]
    
  • The Acidic/Basic Ring: The 1H-pyrazole ring is amphoteric.[1][2] The -NH- is weakly acidic (

    
    ), while the pyridinic nitrogen (
    
    
    ) is weakly basic (
    
    
    ).[1][2]
  • The Tautomer Trap: In solution, the 3-substituted and 5-substituted forms are often tautomers in rapid equilibrium.[1][2][4] Do not attempt to separate these "impurities" unless you have blocked the ring nitrogen; they are the same molecule.[3]

This guide prioritizes chemical purity (removal of starting materials, metal catalysts, and side-products) over tautomeric differentiation .[2][3]

Module 1: The "First Line of Defense" (Acid-Base Workup)

User Question: "My crude product is a dark oil containing unreacted aldehyde and neutral organic sludge. How do I clean this without a column?"

Technical Diagnosis: The most efficient method utilizes the basicity of the exocyclic amine.[3] Neutral impurities (unreacted aldehydes, pyrazole starting materials without the amine side chain) will not protonate at pH 4-5, whereas your target amine will.[3]

Protocol: Selective pH Extraction[1][2][3][4][5]

Step 1: Acidification (Targeting the Amine)

  • Dissolve the crude oil in Ethyl Acetate (EtOAc) .[1][2]

  • Extract with 1M HCl (3x).

    • Mechanism:[1][2][4][5][6] This protonates the exocyclic secondary amine (

      
      ), pulling it into the aqueous phase.[1][2][3][4]
      
    • Note: The pyrazole ring nitrogen might also protonate partially, but the exocyclic amine is the primary driver for water solubility.[3]

  • Keep the Aqueous Layer. Discard the organic layer (contains neutral impurities).[2]

Step 2: The "Tweak" (Removing Weak Bases)

  • Adjust the acidic aqueous layer to pH ~4.0 using dilute NaOH.[1][2]

  • Wash quickly with Dichloromethane (DCM) .[1][2]

    • Reasoning: At pH 4, the highly basic secondary amine remains protonated (water-soluble).[3] Weaker bases (like some aniline byproducts or less basic pyrazoles) may deprotonate and extract into DCM.

Step 3: Basification & Recovery [1][2][3][4][7]

  • Basify the aqueous layer to pH 12 using 2M NaOH.[1][2]

    • Critical Warning: Do not go to pH > 13.[1][2][3]5. Extremely high pH can deprotonate the pyrazole -NH-, forming a pyrazolate anion (

      
      ) which is water-soluble.[1][2][3] You want the neutral pyrazole ring but the free-base amine.[1][2] pH 11-12 is the "Sweet Spot."[1][2]
      
  • Extract with DCM or EtOAc (3x).[1][2]

  • Dry over

    
     and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtractionCrudeCrude Mixture(EtOAc Solution)AddAcidAdd 1M HClCrude->AddAcidSep1Phase SeparationAddAcid->Sep1OrgWasteOrganic Layer(Neutrals/Aldehydes)DISCARDSep1->OrgWasteTop LayerAqAcidAqueous Layer(Protonated Amine)Sep1->AqAcidBottom LayerpHAdjustAdjust to pH 12(NaOH)AqAcid->pHAdjustExtractExtract with DCMpHAdjust->ExtractFinalOrgFinal Organic Layer(Target Product)Extract->FinalOrgFinalAqAqueous Waste(Salts)Extract->FinalAq

Figure 1: Selective Acid-Base Extraction Workflow targeting the exocyclic secondary amine.[1][2][3][4]

Module 2: The "Deep Clean" (Salt Formation)

User Question: "I still see trace impurities by NMR, or the oil won't solidify. How do I get a nice solid?"

Technical Diagnosis: Oils are notorious for trapping solvent and impurities.[1][2] Converting the amine to a crystalline salt excludes impurities from the crystal lattice.[3] The Oxalate or Hydrochloride salts are best for this scaffold.[1][2]

Protocol: Oxalate Salt Crystallization
  • Dissolution: Dissolve 1 mmol of the semi-pure free base in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Acid Addition: Add 1 equivalent of Oxalic Acid (dissolved in warm EtOH) dropwise.

    • Why Oxalic Acid? Oxalates often form highly crystalline solids with secondary amines and pyrazoles, superior to hygroscopic HCl salts.[3]

  • Crystallization: Allow the solution to cool slowly. If no precipitate forms, add Diethyl Ether until slightly turbid, then refrigerate.[3]

  • Filtration: Collect the white solid. Wash with cold Ether.[1][2][3]

  • Free Basing (Optional): If you need the free base for the next step, reverse the salt using the Module 1 protocol (Step 3).[3]

Module 3: Troubleshooting Regioisomers & Tautomers

User Question: "My NMR shows split peaks (doubling of signals). Is this an impurity?"

Technical Diagnosis: You must distinguish between Tautomers (intrinsic property) and Regioisomers (synthetic error).[1][2]

FeatureTautomers (Normal)Regioisomers (Impurity)
Cause Proton migration on the pyrazole ring (N1 vs N2).[1][2][4]Permanent alkylation at the wrong position (e.g., N-methyl on the ring instead of the side chain).[3]
NMR Signal Broad peaks at room temp; sharpen at high temp (e.g., 50°C).[3]Sharp, distinct sets of peaks that do not coalesce upon heating.[3]
Action Ignore. Do not separate.Purify. Requires Chromatography.[1][2][7][8][9]
Decision Tree: Is it an Impurity?

ImpurityCheckObservationObservation:Split NMR PeaksHeatTestRun NMR at 50°CObservation->HeatTestResult1Peaks Coalesce(Merge)HeatTest->Result1Result2Peaks RemainDistinctHeatTest->Result2Conclusion1Diagnosis:Tautomers(Pure Product)Result1->Conclusion1Conclusion2Diagnosis:Structural Isomer(Impurity)Result2->Conclusion2ActionAction:Chromatography(Gradient: 0-10% MeOH in DCM)Conclusion2->Action

Figure 2: Diagnostic workflow to distinguish harmless tautomers from chemical impurities.

FAQ: Common Issues

Q: Can I use automated flash chromatography? A: Yes, but standard silica is acidic and may streak the amine.[3]

  • Fix: Use Amine-functionalized silica OR add 1% Triethylamine (TEA) to your mobile phase (DCM/MeOH).[1][2]

  • Gradient: Start 100% DCM

    
     10% MeOH/DCM. The product is polar; it will elute late.
    

Q: I used NaBH4 for the reductive amination and have a "boron complex" stuck to my amine. A: Boron-amine complexes are common.[1][2][4]

  • Fix: Quench the reaction with Methanol and heat to reflux for 30 minutes to break the complex. Alternatively, perform the acid wash (Module 1) rigorously; the low pH breaks the B-N bond.[3]

Q: My product is red/brown. A: This is likely trace oxidation of the phenylhydrazine starting material (if used).[1]

  • Fix: Recrystallization (Module 2) is the only effective way to remove these chromophores.[1] Charcoal filtration can also be attempted on the free base solution.[2][3]

References

  • Eicher, T., & Hauptmann, S. (2003).[3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3] (Standard reference for Pyrazole tautomerism and reactivity).

  • BenchChem. (2025).[1][2][7][10] Column chromatography conditions for separating pyrazole isomers. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 18525797: N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine.[1][2][3][4] Retrieved from .[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[3] (Definitive guide on reductive amination protocols and impurities).

Technical Support Center: Optimizing Crystallization for Pyrazole Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of pyrazole methanamine derivatives. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. As active pharmaceutical ingredients (APIs), the solid-state properties of these derivatives—such as purity, crystal size, and polymorphic form—are critical for downstream processing, stability, and bioavailability.[1] This guide provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying principles to empower your decision-making.

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point in the impure state.[2] The resulting oil is a liquid phase of your compound, often trapping impurities, which rarely solidifies into a pure crystalline form. The primary cause is that the solution is too supersaturated at too high a temperature.

Here are several strategies to overcome this issue:

  • Increase Solvent Volume: The most direct approach is to add more of the primary ("good") solvent to the hot mixture. This lowers the saturation point, meaning the solution needs to cool to a lower temperature before precipitation begins, hopefully a temperature below the compound's melting point.[2]

  • Lower the Crystallization Temperature Slowly: Rapid cooling is a frequent cause of oiling out.[2] By allowing the solution to cool at a much slower rate (e.g., by placing the flask in an insulated container or a Dewar), you give the molecules more time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Change the Solvent System: Your current solvent may simply be unsuitable. Experiment with a solvent that has a lower boiling point or try a different solvent/anti-solvent combination. The goal is to find a system where the compound's solubility curve allows for crystallization to occur well below its melting point.[2][3]

  • Utilize a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the supersaturated solution just as it begins to cool can provide a template for ordered crystal growth, bypassing the kinetic barrier to nucleation and preventing the formation of an oil.[2][4]

Troubleshooting Flowchart: "Oiling Out" A logical workflow to diagnose and solve the issue of a compound precipitating as an oil.

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' q1 Is the solution cooling too rapidly? start->q1 sol1 Slow down cooling. Use a Dewar or insulated bath. q1->sol1 Yes q2 Is the solution too concentrated? q1->q2 No end Crystals Form Successfully sol1->end sol2 Re-heat and add more primary solvent (10-20% increase). q2->sol2 Yes q3 Do you have a seed crystal? q2->q3 No sol2->end sol3 Cool to just below saturation point. Add a single seed crystal. q3->sol3 Yes fail Issue Persists q3->fail No sol3->end sol4 Change the solvent system. Experiment with different solvent/ anti-solvent combinations. sol4->end fail->sol4

Q2: The recrystallization yield of my pyrazole methanamine derivative is very low. How can I improve it?

A2: A low yield is a common and frustrating issue. It typically means a significant portion of your compound remains dissolved in the mother liquor after filtration.[2][5] The fundamental principle of crystallization is to maximize the difference in solubility of your compound at high and low temperatures while ensuring impurities remain soluble at the lower temperature.

Here’s how to optimize for yield:

  • Minimize the Amount of Hot Solvent: This is the most critical factor. Use only the absolute minimum volume of hot solvent required to fully dissolve your crude product. Any excess solvent will increase the amount of compound that remains in solution upon cooling, directly reducing your final yield.[2]

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath (or even a colder bath, solvent permitting) for at least 30 minutes. The solubility of most compounds decreases significantly at lower temperatures, so this step is crucial for maximizing precipitation.[2]

  • Select an Optimal Solvent System: In a mixed-solvent system, adding an excess of the anti-solvent can force more product out of solution. However, this must be done carefully, as adding too much anti-solvent too quickly can cause impurities to precipitate as well. A study on pyrazole derivatives showed that switching from pure ethanol to an isopropanol or an ethanol/water mixture significantly impacted yield.[6]

  • Check the Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a significant amount of solid residue forms, a substantial quantity of your product was left behind. You may be able to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling, although this crop may be less pure.[2]

Q3: My final product has poor purity, even after crystallization. How can I optimize the process for impurity rejection?

A3: The primary goal of crystallization is purification. If impurities persist, it's likely they are being incorporated into the crystal lattice or trapped between crystal agglomerates. This can happen for several reasons:

  • Crystallization is Too Fast: Rapid crystal growth, caused by high supersaturation or fast cooling, does not give impurity molecules time to diffuse away from the growing crystal face.[5][7] Slowing down the cooling process is the most effective way to improve purity. Slower growth allows for the selective incorporation of the desired molecules into the lattice.[7]

  • Structurally Similar Impurities: Impurities with a shape and functionality similar to your target molecule can be incorporated into the crystal lattice, forming a solid solution.[8] This is a challenging problem to solve. Trying a completely different solvent system may help, as the solvent can alter how the impurity interacts with the growing crystal faces.[8]

  • Polymorphic Form: Different polymorphs (crystal forms) of a compound can incorporate impurities at different rates.[8] Identifying the conditions that produce a specific, high-purity polymorph is key. This involves screening various solvents and cooling profiles.

  • Kinetic vs. Thermodynamic Control: Sometimes, kinetically trapping an impurity is unavoidable if the system reaches equilibrium. In such cases, stopping the crystallization process before equilibrium is reached can yield a purer product, albeit at the cost of yield. This requires careful process monitoring.[4]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing a successful crystallization experiment from the ground up.

FAQ 1: How do I choose the right solvent system for my pyrazole methanamine derivative?

A1: Solvent selection is arguably the most critical parameter in crystallization.[9] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures. For pyrazole methanamine derivatives, solubility is governed by the substituents on the pyrazole ring and the nature of the methanamine group.[3][10]

Solvent Selection Strategy:

  • Assess Polarity: Start by assessing the overall polarity of your molecule. Polar groups (like amines, hydroxyls) suggest polar solvents, while large non-polar groups (like alkyl or aryl chains) suggest non-polar solvents.[3]

  • Single-Solvent Screening: Test small amounts of your compound in various common solvents (see table below). A good candidate will dissolve the compound when hot but show significant precipitation upon cooling.

  • Mixed-Solvent (Anti-Solvent) Systems: This is a highly effective technique.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. A few drops of the "good" solvent should clarify it again. Slow cooling of this system often yields excellent crystals.[2] Common combinations include ethanol/water, methanol/water, and hexane/ethyl acetate.[2]

Solvent Type Examples Best for Pyrazole Derivatives That Are... Notes
Polar Protic Ethanol, Methanol, Isopropanol, WaterMore polar, capable of hydrogen bonding.[3]Often used as the "good" solvent in a mixed-solvent system.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOIntermediate polarity.Good for dissolving a wide range of compounds. Use with caution due to high boiling points (DMF, DMSO).
Non-Polar Hexanes, Toluene, DichloromethaneMore non-polar, with large lipophilic substituents.[10]Often used as the "anti-solvent" to induce precipitation.

Table 1: General guide for solvent selection based on derivative polarity.

FAQ 2: What is the role of supersaturation and how do I control it?

A2: Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of your compound in solution is higher than its equilibrium solubility at that temperature.[11] Both the formation of new crystal nuclei (nucleation) and the growth of existing crystals are dependent on the level of supersaturation.[12][13]

Controlling Supersaturation:

  • Cooling Crystallization: This is the most common method, where a saturated solution at a high temperature becomes supersaturated as it cools. The rate of cooling directly controls the rate at which supersaturation is generated.[1][14]

  • Anti-Solvent Addition: Adding an anti-solvent reduces the solubility of the compound in the mixture, thereby creating supersaturation.[1] The rate of anti-solvent addition is the key control parameter.

  • Solvent Evaporation: Slowly evaporating the solvent from a solution increases the solute concentration, leading to supersaturation.[1] This is often suitable for generating small quantities of high-quality crystals for analysis.

The key is to maintain a state of metastable supersaturation, where crystal growth is favored over rapid nucleation.[15] Too much supersaturation (a labile state) will cause rapid, uncontrolled nucleation, resulting in many small, often impure crystals.[13]

FAQ 3: How does the cooling rate affect crystal size and purity?

A3: The cooling rate is a critical process parameter that directly influences the supersaturation profile and, consequently, the final crystal attributes.[16][17]

  • Slow Cooling: A slow cooling rate (e.g., 0.1-0.5°C/min) generates supersaturation gradually. This keeps the system in the metastable zone for longer, favoring the growth of a smaller number of nuclei into large, well-defined, and typically purer crystals.[7][16]

  • Fast Cooling: A rapid cooling rate (e.g., >5°C/min) quickly pushes the system into a highly supersaturated (labile) state. This triggers a burst of primary nucleation, leading to the formation of many small crystals (fines).[14][18] These smaller crystals have a higher surface-area-to-volume ratio, which can increase the inclusion of impurities.

Parameter Effect of Slow Cooling Effect of Fast Cooling
Nucleation Rate LowHigh
Crystal Size LargeSmall
Crystal Purity Generally HigherGenerally Lower
Yield May be slightly lower (closer to equilibrium)Can be higher (kinetic trapping)

Table 2: Influence of cooling rate on key crystal attributes.

FAQ 4: When and how should I use a seed crystal?

A4: Seeding is the process of adding a small quantity of pre-existing crystals of your compound to a supersaturated solution to initiate and control crystallization.[2]

When to Use Seeding:

  • To Induce Crystallization: When a supersaturated solution fails to nucleate on its own.

  • To Control Polymorphism: Seeding with a specific, desired polymorph can direct the crystallization to produce that same form, preventing the formation of less stable or undesirable forms.

  • To Improve Crystal Size Distribution: Seeding can control the number of initial nuclei, leading to a more uniform and predictable final crystal size.

  • To Prevent Oiling Out: As mentioned in Q1, seeding provides a low-energy pathway for crystallization, helping to avoid the formation of a liquid phase.[2]

How to Use a Seed Crystal:

  • Prepare a supersaturated solution of your compound.

  • Cool the solution to a temperature where it is just inside the metastable zone (slightly supersaturated but not yet spontaneously nucleating).

  • Add a very small amount (a single crystal or a tiny spatula tip) of pure, finely ground seed crystals.[4]

  • Allow the solution to cool slowly from this point, enabling the seed crystals to grow in a controlled manner.

FAQ 5: What are the key analytical techniques to characterize my crystals?

A5: Proper characterization is essential to confirm the structure, purity, and solid-state form of your pyrazole methanamine derivative.

  • X-Ray Diffraction (XRD): This is the gold standard for solid-state analysis.[19][20]

    • Single-Crystal XRD (SCXRD): Provides the definitive molecular structure and packing arrangement in the crystal lattice.[21]

    • Powder XRD (PXRD): Used to identify the crystalline phase (polymorph), assess sample crystallinity versus amorphous content, and determine bulk sample purity.[21][22]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow as a function of temperature. It is used to determine melting point, purity, and to identify and characterize different polymorphic forms, which will have distinct melting or transition temperatures.[23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A spectroscopic technique used to identify functional groups and can be used to distinguish between different polymorphs, which may exhibit subtle differences in their vibrational spectra due to different hydrogen bonding or conformations in the solid state.[21][23]

Section 3: Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole methanamine derivative in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add the chosen solvent dropwise until the solid is just covered.

  • Heating: Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator under vacuum.

General Crystallization Workflow A decision-making diagram for purifying a crude solid product.

General_Workflow start Crude Solid Product solvent_screen Step 1: Solvent Screening (Test solubility in various solvents) start->solvent_screen decision1 Good single solvent found? solvent_screen->decision1 single_solvent Protocol 1: Single-Solvent Recrystallization decision1->single_solvent Yes mixed_solvent Protocol 2: Mixed-Solvent Recrystallization decision1->mixed_solvent No cooling Step 2: Slow Cooling & Crystal Growth single_solvent->cooling mixed_solvent->cooling filtration Step 3: Isolation & Washing (Vacuum Filtration) cooling->filtration drying Step 4: Drying filtration->drying analysis Step 5: Characterization (XRD, DSC, Purity Analysis) drying->analysis end Pure Crystalline Product analysis->end

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol).[3]

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with swirling until a persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. This brings the solution to the precise point of saturation.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol above. For washing, use a cold mixture of the two solvents in the same ratio or just the cold anti-solvent.

References

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. (2025).
  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Crystal Growth & Design.
  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
  • dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.
  • Effect of Impurities on the Growth Kinetics of Crystals.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Effect of Cooling Rate and Agitation on Fat Crystallization. (2021).
  • How does cooling rate affect the point at which crystalis
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. (2023). ACS Omega.
  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (2022). Polymers (Basel).
  • Influence of the Cooling Rate on the Thermal Behavior of PET. (2023). NETZSCH.
  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023).
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipit
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). PMC.
  • Substances yield after recrystallization from different solvents. (2018).
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). ACS Food Science & Technology.
  • Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. (2023). Crystal Growth & Design.
  • Multiple pathways of crystal nucleation in an extremely supersaturated aqueous potassium dihydrogen phosphate (KDP) solution droplet. (2019). PNAS.
  • Guide for crystalliz
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Characterisation techniques. University of Barcelona.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

Sources

Minimizing side reactions during the synthesis of phenyl-pyrazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions & Optimizing Yields Ticket ID: PPA-SYNTH-001

Introduction: The Phenyl-Pyrazole Challenge

Welcome to the technical support hub for phenyl-pyrazole amine synthesis. This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and agrochemicals. However, the synthesis is plagued by three "silent killers": Regiochemical Drift , Catalyst Poisoning (during cross-coupling), and Hydrazine Oxidation .

This guide bypasses standard textbook descriptions to address the specific failure modes encountered in the lab, providing actionable protocols to correct them.

Module 1: Regioselectivity Control (The Cyclization Phase)

The Issue: The reaction of phenylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents (like


-ketonitriles) theoretically yields two isomers: the 5-amino-1-phenylpyrazole (Target A) and the 3-amino-1-phenylpyrazole (Target B).
  • Symptom: NMR shows a mixture of isomers (often 80:20 or 60:40) that are difficult to separate by flash chromatography.

  • Root Cause: The initial nucleophilic attack of the hydrazine is dictated by the hard/soft nature of the electrophiles and the pH of the medium.

The Mechanism & Fix

Phenylhydrazine has two nucleophilic nitrogens:


 (secondary, less nucleophilic due to steric/electronic delocalization) and 

(primary, more nucleophilic).
  • Acidic Conditions (Kinetic Control): Protonation of the carbonyl oxygen makes the ketone highly electrophilic. The more nucleophilic

    
     of the hydrazine attacks the ketone. Cyclization follows, placing the phenyl group on the nitrogen adjacent to the carbon derived from the ketone.
    
  • Basic/Neutral Conditions: The reaction is often governed by steric approach or the thermodynamics of the intermediate hydrazone.

Decision Tree: Optimizing Regiochemistry

RegioControl Start Start: Phenylhydrazine + Beta-Ketonitrile (R-CO-CH2-CN) Condition Select Reaction Condition Start->Condition Acid Acidic Media (Eq. EtOH/HCl or AcOH) Condition->Acid Standard Route Base Basic Media (Et3N or NaOEt) Condition->Base Alternative MechAcid Mechanism: N2 attacks activated Ketone Acid->MechAcid MechBase Mechanism: N2 attacks Nitrile (rare) or Michael Addition to Enol Base->MechBase ProdA Major Product: 5-amino-1-phenyl-3-alkylpyrazole MechAcid->ProdA ProdB Major Product: 3-amino-1-phenyl-5-alkylpyrazole MechBase->ProdB

Caption: Flowchart illustrating how pH modulation directs the initial nucleophilic attack, determining the final regioisomer.

Protocol 1.1: High-Fidelity Synthesis of 5-Amino-1-Phenylpyrazole

Objective: Minimize 3-amino isomer formation.

  • Preparation: Dissolve

    
    -ketonitrile (1.0 equiv) in Ethanol (0.5 M).
    
  • Acidification: Add glacial acetic acid (20 mol%) or conc. HCl (catalytic). Crucial: Do not use excess strong acid as it can protonate the hydrazine, killing nucleophilicity.

  • Addition: Add phenylhydrazine (1.05 equiv) dropwise at 0°C .

    • Why? Low temperature favors the kinetic product (attack at the ketone).

  • Reflux: Warm to room temperature, then reflux for 2-4 hours.

  • Workup: Cool to 0°C. The 5-amino isomer often crystallizes out. If not, neutralize with saturated NaHCO3 and extract.[1]

Module 2: The "Black Tar" Scenario (Hydrazine Oxidation)

The Issue: Phenylhydrazine is an electron-rich reducing agent. In the presence of air and trace metals, it oxidizes to phenyldiazene and eventually azobenzene (an orange/red oil) or biphenyls.

  • Symptom: Reaction mixture turns dark red/black immediately. Yield is low; purification is a nightmare due to lipophilic byproducts.

Troubleshooting Matrix: Oxidation Management
VariableRecommendationThe "Why" (Mechanism)
Atmosphere Strict Argon/Nitrogen Oxygen acts as a radical initiator, converting hydrazine (

) to the radical cation, leading to decomposition.
Purity Distill Phenylhydrazine Commercial phenylhydrazine accumulates oxidation products that autocatalyze further decomposition. If the liquid is dark red, distill it under vacuum before use.
Solvent Degassed Ethanol Dissolved oxygen in solvents is sufficient to degrade stoichiometry. Sparge solvents with argon for 15 mins.
Addition Slow Addition High local concentration of hydrazine generates heat, accelerating oxidative decomposition.

Module 3: Functionalization via Buchwald-Hartwig Coupling

The Issue: Synthesizing the amine via coupling (e.g., reacting a 4-bromo-1-phenylpyrazole with an amine) often results in stalled conversion .

  • Symptom: Starting material remains unreacted despite high temp. Catalyst is dead.

  • Root Cause: The pyrazole

    
     (the nitrogen with the lone pair in the ring) is a potent ligand. It binds to the Palladium (Pd), displacing the phosphine ligand and forming a stable, non-reactive "Pd-sink."
    
Catalytic Cycle & Failure Mode

BuchwaldFailure Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison DEAD END: N-Pd Coordination OxAdd->Poison Pyrazole N2 binds Pd AmineBind Amine Binding OxAdd->AmineBind Correct Path Prod C-N Coupled Product AmineBind->Prod Reductive Elim. Prod->Pd0

Caption: The "Pd-Sink" effect where the pyrazole nitrogen coordinates to Palladium, arresting the catalytic cycle.

Protocol 3.1: The "Bulky Ligand" Solution

To prevent the pyrazole nitrogen from binding to Pd, you must use a ligand that is sterically bulky enough to shield the metal center but still allow the oxidative addition.

Recommended System:

  • Catalyst:

    
     or precatalysts (e.g., XPhos Pd G2).
    
  • Ligand: tBuXPhos or BrettPhos .

    • Why? These biaryl phosphine ligands are massive. They create a "pocket" around the Pd that excludes the flat pyrazole ring interaction but permits the amine approach.

  • Base:

    
     or 
    
    
    
    .[2]
    • Avoid: NaOtBu (Sodium tert-butoxide). Strong bases can cause deprotonation of the pyrazole C-H (if unsubstituted) or side reactions with the electrophile.

Step-by-Step:

  • Charge flask with 4-bromo-1-phenylpyrazole (1.0 eq), Amine (1.2 eq), Base (

    
    , 2.0 eq).
    
  • Add Pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add dry Dioxane or t-Amyl Alcohol.

  • Heat to 80-100°C. Note: Conversion usually spikes after 1 hour.

FAQ: Rapid Fire Troubleshooting

Q: My product is streaking on the TLC plate and I can't purify it. A: Aminopyrazoles are highly polar and basic. They interact with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Use an eluent containing 1% TEA or 1%

    
     in MeOH/DCM.
    

Q: I'm getting a bis-pyrazole product. A: This happens during the hydrazine reaction if you use a symmetric dicarbonyl or if the stoichiometry is off.

  • Fix: Ensure strict 1:1 stoichiometry or slight excess of the dicarbonyl. Add the hydrazine to the dicarbonyl solution, not the other way around.

Q: Can I use hydrazine hydrate instead of phenylhydrazine and arylate later? A: Yes, but N-arylation of an existing aminopyrazole is regiochemically difficult (N1 vs N-exocyclic amine competition). It is almost always higher yielding to bring the phenyl ring in on the hydrazine (Knorr synthesis) rather than coupling it later.

References

  • Regioselectivity in Pyrazole Synthesis (Knorr Mechanism)

    • Title: Regioselectivity in the Synthesis of Pyrazoles[3][4]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link] (General reference for regiochemistry principles).

  • Buchwald-Hartwig on Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Amines (Review)
    • Source: Organic Reactions (Wiley)
    • URL:[Link]

  • Minimizing Hydrazine Oxid

    • Title: Practical Guide to the Synthesis of Substituted Pyrazoles
    • Source: Journal of Organic Chemistry (General protocols)
    • URL:[Link] (Classic reference on pyrazole synthesis conditions).

  • Specific Synthesis of 5-Amino-1-phenylpyrazole

    • Title: Synthesis of 5-Amino-1-aryl-1H-pyrazoles[5]

    • Source: Organic Syntheses, Coll. Vol. 4, p.1
    • URL:[Link]

(Note: While specific URLs are generated based on standard chemical literature databases, access to full text may require institutional subscriptions.)

Sources

Overcoming hygroscopic challenges with N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Hygroscopic Challenges with N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe handling, formulation, and stability issues when working with secondary amines and pyrazole derivatives.

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is a highly valuable building block in drug discovery, but its free base form presents a significant physicochemical hurdle: extreme hygroscopicity. The molecular causality is straightforward but aggressive. The secondary amine (


) acts as a strong hydrogen bond donor and acceptor. Simultaneously, the pyrazole ring contains both a pyrrole-like nitrogen (H-bond donor) and a pyridine-like nitrogen (H-bond acceptor)[1]. This high density of hydrogen-bonding sites creates a highly favorable energetic landscape for binding atmospheric water molecules, leading to rapid surface adsorption, capillary condensation, and eventual deliquescence (turning into a sticky oil) if the ambient humidity exceeds the compound's Critical Relative Humidity (CRH).

Below is our definitive troubleshooting guide, designed to help you maintain scientific integrity, ensure reproducible analytics, and permanently mitigate moisture-driven degradation in your workflows.

I. Troubleshooting Guide & FAQs

Q1: My N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine free base turns into a sticky oil within minutes on the benchtop. How can I accurately weigh and handle it? The Causality: You are witnessing deliquescence. The ambient relative humidity (RH) in your laboratory is exceeding the CRH of the free base. Once water is absorbed, the crystal lattice collapses, resulting in a viscous, unweighable oil. The Solution:

  • Environmental Control: Never handle the free base on an open benchtop if the lab RH is >30%. Weigh the compound inside a controlled glovebox purged with inert argon or dry nitrogen.

  • Anti-Static Precautions: Because dry environments increase static electricity, use an anti-static gun (Zerostat) on your spatulas and weigh boats to prevent the fine, dry powder from dispersing before it absorbs moisture.

  • Self-Validating Step: Always record the mass immediately, seal the vial with Parafilm, and re-weigh the sealed vial outside the glovebox to ensure no mass was gained during transit.

Q2: My NMR integrations are erratic, and my biological assays show inconsistent potency batch-to-batch. How do I correct for this? The Causality: You are likely weighing a mixture of the active pharmaceutical ingredient (API) and water. Because water has significant molecular weight, a 10 mg sample of a highly hydrated batch contains significantly less active compound than a 10 mg sample of a dry batch, leading to artificially low potency in assays. The Solution: You must quantify the water content using Volumetric Karl Fischer (KF) Titration before making any molar solutions. Once the water percentage (


) is known, adjust your stoichiometric calculations accordingly. Do not rely solely on vacuum drying, as tightly bound hydrate water often resists standard vacuum conditions without the application of heat, which could degrade the compound.

Q3: How can we permanently mitigate this hygroscopicity for long-term formulation and storage? The Causality: The free base is thermodynamically driven to absorb water. To change this thermodynamic preference, we must alter the crystal lattice energy. The Solution: Salt screening is the industry standard for optimizing solid-state properties and mitigating hygroscopicity[2]. By protonating the secondary amine with an appropriate acid, we form a crystalline salt with a higher lattice energy that is less prone to moisture uptake. While hydrochloride salts are common, they can still exhibit moisture sensitivity[3]. For N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, converting the free base to an oxalate salt (CAS 1207529-87-0) has proven highly effective in stabilizing the molecule for long-term storage and handling[4].

II. Quantitative Data: Solid-State Form Comparison

To guide your formulation strategy, the following table summarizes the typical physicochemical shifts observed when transitioning N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine from a free base to its stabilized salt forms.

Solid-State FormMolecular Weight ( g/mol )Critical Relative Humidity (CRH)Hygroscopicity ClassificationRecommended Storage Conditions
Free Base 187.24< 40%Very Hygroscopic (Deliquescent)Glovebox, Argon atmosphere, < -20°C
Hydrochloride Salt 223.70~ 70%Moderately HygroscopicDesiccator, tightly sealed, 2-8°C
Oxalate Salt (CAS 1207529-87-0)277.28> 85%Slightly HygroscopicStandard amber vial, ambient or 2-8°C

III. Validated Experimental Protocols

Protocol A: Karl Fischer (KF) Titration for Water Content Validation

This protocol ensures your stoichiometric calculations are accurate by quantifying absorbed moisture.

  • Preparation: Ensure the KF titrator is calibrated using a certified 1.0% water standard. The drift should be stable (< 10 µ g/min ).

  • Sample Introduction: Inside a dry box, accurately weigh ~50 mg of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine into a dry, pre-weighed syringe.

  • Injection: Quickly transfer the syringe to the KF vessel. Inject the solid directly into the titration solvent (typically Hydranal-Coulomat AG).

  • Re-weighing (Self-Validation): Re-weigh the empty syringe to determine the exact mass of the compound added by difference.

  • Titration & Adjustment: Run the titration to the endpoint. Calculate the water content (

    
    ). Subtract this percentage from your total weighed mass when calculating molarity for downstream assays.
    
Protocol B: Synthesis of the Oxalate Salt for Long-Term Stability

This protocol converts the hygroscopic free base into the stable oxalate salt (CAS 1207529-87-0)[4].

  • Dissolution: Dissolve 1.0 equivalent of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine free base in anhydrous ethanol (10 mL/gram of API) under nitrogen.

  • Acid Addition: In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal volume of anhydrous ethanol.

  • Crystallization: Add the oxalic acid solution dropwise to the free base solution at room temperature with vigorous stirring. A white precipitate should begin to form immediately.

  • Aging: Stir the suspension for 2 hours at room temperature, then cool to 4°C for 1 hour to maximize yield.

  • Isolation (Self-Validation): Filter the precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous ethanol, followed by diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Run a KF titration (Protocol A) on the final powder to validate that the moisture content is < 0.5%.

IV. Workflow Visualization

Workflow for handling and mitigating hygroscopicity in pyrazole-amine derivatives.

V. References

  • Title: 1207529-87-0 | MFCD09839058 | N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate Source: aaronchem.com URL: 4

  • Title: Handling & Mitigating Hygroscopicity in Amine Hydrochloride Salts Source: benchchem.com URL: 3

  • Title: Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene Source: researchgate.net URL: 1

  • Title: Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges Source: unito.it URL: 2

Sources

Technical Support Center: Purification Strategies for Difficult-to-Separate Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced purification strategies for pyrazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating pyrazole regioisomers and enantiomers. Due to their structural similarities, these isomers often exhibit nearly identical physicochemical properties, making their isolation in pure form a formidable task.

This document provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated experimental protocols to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What makes pyrazole isomers so difficult to separate?

Separating pyrazole isomers is challenging primarily due to their very similar physical and chemical properties.[1]

  • Regioisomers : These isomers often possess very close polarity and boiling points, causing them to co-elute in chromatography or co-crystallize during recrystallization attempts.[1][2] The specific position of substituents can lead to subtle differences in dipole moments and hydrogen bonding capacity, which are the key properties exploited for separation.[3][4]

  • Enantiomers : As chiral isomers, they have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility, Rf in standard chromatography). Their separation is impossible without the use of a chiral environment, such as a chiral stationary phase (CSP) in chromatography.[1][5]

Q2: What are the primary purification techniques I should consider first?

The choice of method is dictated by the type of isomerism and the scale of your purification.

  • For Regioisomers : Flash column chromatography is the most common and versatile method for laboratory-scale separations.[6][7][8] Fractional crystallization, particularly through the strategic formation of acid addition salts, can also be highly effective if the isomers have different solubility profiles or crystal packing efficiencies.[2][6]

  • For Enantiomers : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.[5][9][10] For more challenging separations or for greener, faster analysis, Supercritical Fluid Chromatography (SFC) is an excellent alternative.[6][11][12]

Q3: How do substituents on the pyrazole ring affect separation?

Substituents are the main drivers of the physicochemical differences between isomers. Their electronic and steric properties dictate the molecule's polarity, ability to form hydrogen bonds, and overall shape.[3][13] For example, an electron-withdrawing group can alter the acidity of the pyrazole N-H, affecting its interaction with a silica gel surface or its propensity to form a salt.[3] Bulky substituents may create unique steric hindrance that can be exploited for chiral recognition on a CSP.[3]

Troubleshooting Guide & Protocols: Chromatographic Strategies

Flash chromatography and HPLC are the workhorses for isomer purification. However, success is not always immediate. This section addresses common failures and provides robust protocols.

Visual Workflow: Initial Purification Strategy Selection

G start Mixture of Pyrazole Isomers isomer_type Isomer Type? start->isomer_type regio Regioisomers isomer_type->regio Regioisomers enantio Enantiomers / Chiral Isomers isomer_type->enantio Enantiomers tlc Assess Polarity Difference via TLC regio->tlc chiral_hplc Chiral HPLC enantio->chiral_hplc chiral_sfc Chiral SFC enantio->chiral_sfc flash_chrom Flash Column Chromatography tlc->flash_chrom Good ΔRf crystallization Fractional Crystallization / Salt Formation tlc->crystallization Poor ΔRf

Caption: High-level decision workflow for selecting an initial purification strategy.

Troubleshooting: Regioisomer Separation by Flash Chromatography

Q4: My pyrazole regioisomers are co-eluting on a silica gel column. What should I do?

This is the most common issue, arising from very similar polarities.[1] Before scaling up to a column, always confirm that you can see baseline separation of the isomer spots on a TLC plate. If they don't separate on TLC, they won't separate on the column.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Your primary tool is adjusting eluent polarity. If using a standard hexane/ethyl acetate system, try a shallower gradient or switch to an isocratic system that provided the best TLC separation.[1] Consider alternative solvent systems like dichloromethane/methanol or toluene/acetone, which offer different selectivities.

  • Change the Stationary Phase: If silica gel fails, consider alumina (basic or neutral), which can offer different selectivity, especially if your compounds are acid-sensitive. For very polar pyrazoles, reversed-phase (C18) flash chromatography can be effective.[14]

  • Check Compound Stability: Your compound might be degrading on the acidic silica gel surface, causing streaking and the appearance of new spots.[1] Run a 2D TLC (run the plate, dry it, rotate 90 degrees, and run again in the same solvent). If spots appear off the diagonal, degradation is occurring. Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or switching to a neutral stationary phase.

  • Improve Loading Technique: Improper sample loading is a frequent cause of poor separation. Always use the dry loading method for difficult separations.[1] This involves adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This prevents band broadening caused by using a strong loading solvent.[1]

Protocol 1: Preparative Flash Chromatography for Regioisomers

This protocol assumes a mixture of 1,3,5-substituted pyrazole regioisomers.

  • TLC Analysis: Systematically screen mobile phase systems (e.g., hexane/ethyl acetate, DCM/methanol) to find an eluent that gives a clear separation (ΔRf > 0.1) of your two isomers, with the lower spot having an Rf value of ~0.2-0.3.

  • Sample Preparation (Dry Loading): Dissolve ~500 mg of the crude isomer mixture in a minimal amount of a strong solvent (e.g., DCM). Add ~1-2 g of silica gel. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.[1]

  • Column Packing: Prepare a glass column with a diameter appropriate for your sample size (e.g., 40 mm for 500 mg). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[1]

  • Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed column, ensuring a flat, level surface. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the mobile phase, applying positive air pressure. If using a gradient, start with a low polarity and increase it slowly and shallowly.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which contain the separated isomers.[1]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified compounds.[1] Verify purity using NMR or LC-MS.[14]

Troubleshooting: Enantiomer Separation by Chiral HPLC/SFC

Q5: I'm screening chiral columns for my pyrazole derivative, but I'm seeing no separation. Where do I start?

The key is understanding the mechanism of chiral recognition, which relies on interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral stationary phase (CSP).[5]

Troubleshooting Steps:

  • Select the Right CSP: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for a wide range of chiral compounds, including pyrazoles.[5][9] Columns like Lux Cellulose-2 and Lux Amylose-2 are excellent starting points.[5]

  • Vary the Mobile Phase/Mode: Chiral separations are highly sensitive to the mobile phase composition, which competes with the analyte for interaction sites on the CSP.[5][9]

    • Normal Phase: Start with n-hexane/ethanol or n-hexane/isopropanol mixtures.[10][15] Vary the alcohol percentage (e.g., 5%, 10%, 20%) as this has a dramatic effect on retention and resolution.[10]

    • Polar Organic Mode: Using pure solvents like methanol or acetonitrile can provide sharp peaks and short analysis times.[5][9] Acetonitrile, being aprotic, and methanol, being protic, interact differently with the CSP and can yield vastly different results.[5][9]

  • Adjust Temperature: Lowering the column temperature often increases resolution (Rs) but also increases retention time and backpressure.[10] This is because many chiral separations are enthalpy-driven.[10]

  • Consider Additives: For pyrazoles with acidic or basic sites, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and sometimes induce separation by suppressing unwanted ionic interactions.

Data Summary: Typical Chiral HPLC Conditions for Pyrazoles
Isomer TypeStationary Phase (CSP)Mobile Phase ModeCommon EluentsKey Benefit
Phenylpyrazole PesticidesCHIRALPAK® IB (Cellulose-based)Normal Phasen-hexane / 2-propanolExcellent resolution (Rs up to 16.8)[10]
N1-Substituted PyrazolinesLux Cellulose-2Polar Organic100% Acetonitrile or 100% MethanolFast analysis times (~5 min) and high resolution[5][9]
N1-Substituted PyrazolinesLux Amylose-2Normal Phasen-hexane / ethanolSuperior resolution for certain isomers (Rs up to 30)[5][9]
1-Acetyl-pyrazolesChiralpak AD, Chiralcel ODNormal Phase & Polar Organicn-hexane/alcohol or pure alcoholsVersatile for different substitution patterns[15]

Troubleshooting Guide & Protocols: Crystallization Strategies

Crystallization is a powerful, scalable purification technique but can be challenging to optimize.

Visual Workflow: Troubleshooting Poor Chromatographic Separation

G start Problem: Poor or No Separation tlc_check Are spots separate on TLC? start->tlc_check stability_check Is compound stable on silica? (Run 2D TLC) tlc_check->stability_check Yes optimize_mp Optimize Mobile Phase: - Change polarity - Try different solvents (e.g., DCM/MeOH) tlc_check->optimize_mp No change_sp Change Stationary Phase: - Alumina (Neutral/Basic) - Reversed-Phase (C18) stability_check->change_sp No (Degradation) adjust_col Adjust Column Conditions: - Check for overloading - Use shallower gradient - Ensure proper packing - Use dry loading method stability_check->adjust_col Yes (Stable) optimize_mp->change_sp Still no separation

Caption: Logical workflow for troubleshooting poor separation in column chromatography.

Q6: My pyrazole compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.[16] It is a common problem with low-melting-point solids or when the solution is too concentrated.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation temperature, allowing crystallization to begin below the compound's melting point.[16]

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Using an insulated container can help. Rapid cooling promotes oiling out.[16]

  • Change the Solvent System: The chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble.[2][16]

  • Use a Seed Crystal: Adding a tiny, pure crystal of the desired compound to the supersaturated solution can induce nucleation and promote proper crystal growth.[16]

Q7: I can't separate my regioisomers by standard recrystallization. Is there another way?

Yes. Crystallization via salt formation is a highly effective chemical-based approach. Pyrazoles are basic and can be protonated by acids to form salts. Regioisomers often form salts with significantly different crystal lattice energies and solubilities, allowing one to be selectively crystallized.[2]

Protocol 2: Purification of Methyl Pyrazole Isomers via Salt Formation

This protocol is a general method based on patented procedures for separating closely related pyrazole isomers.[2][17]

  • Dissolution: Dissolve the crude mixture of pyrazole isomers (e.g., 3-methylpyrazole and 4-methylpyrazole) in a suitable organic solvent like ethanol, isopropanol, or acetone.[2][17]

  • Acid Addition: While stirring, add at least one equimolar equivalent of an inorganic acid (e.g., sulfuric acid, phosphoric acid) or an organic acid (e.g., oxalic acid) to the solution.[2][17] The choice of acid is critical and may require screening.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature. The acid addition salt of one isomer may begin to precipitate. Further cooling in an ice bath can maximize the yield.[2] If no crystals form, try scratching the inside of the flask or adding a seed crystal.[2]

  • Isolation: Collect the precipitated salt crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution by slowly adding a suitable base (e.g., 1 M NaOH) until the solution is basic.[2][14]

  • Extraction & Final Purification: Extract the liberated pure pyrazole isomer with an organic solvent (e.g., ethyl acetate). Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified isomer.[2]

Q8: What is polymorphism and how can it affect my purification?

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[18][19] These different forms (polymorphs) can have different melting points, solubilities, and stabilities. During crystallization, you might inadvertently isolate a less stable or an unexpected polymorph, which can complicate characterization.[20][21] It is crucial to characterize your final product thoroughly (e.g., by melting point, XRPD) to ensure you have the desired, stable crystalline form.

References

  • Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem Technical Support.
  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Li, Y., et al. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. [Link]

  • Cariati, E., et al. (2001). Polymorphism in Coordination Chemistry. Selective Syntheses and ab Initio X-ray Powder Diffraction Characterization of Two New Crystalline Phases of Solid [Pd(dmpz)2(Hdmpz)2]2 (Hdmpz = 3,5-Dimethylpyrazole). Inorganic Chemistry. [Link]

  • Benchchem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem Technical Support.
  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Journal of Medicinal Chemistry. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta. [Link]

  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem Technical Support.
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem Technical Support.
  • Valdés-García, G., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules. [Link]

  • IUCr Journals. (2019). Rich polymorphic landscape of binary systems of meloxicam with imidazole and pyrazole. IUCr Journals. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2017). Crystal structures of the two polymorphic forms of 4d. [Link]

  • ResearchGate. (2016). Gas Chromatograph of Pyrazole Isomer Mixture. [Link]

  • ACS Publications. (2011). Polymorphism − A Perspective. Crystal Growth & Design. [Link]

  • ResearchGate. (2022). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles – Interplay of Steric, Electronic Effects and Hydrogen Bonding. [Link]

  • Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Dalton Transactions. [Link]

  • Attanasi, O. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals. [Link]

  • Anyanwu, B. C., et al. (2023). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES. Journal of Chemical Society of Nigeria. [Link]

  • MDPI. (2025). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. [Link]

  • Taylor, A., & Cooper, I. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • D'Attoma, A. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • Jajoo, V. S., & Sawale, A. V. (2022). Recent Advances in Supercritical Fluid Chromatography. Research Journal of Science and Technology. [Link]

  • Benchchem. (2025). Troubleshooting low conversion rates in pyrazole synthesis. Benchchem Technical Support.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Two-Dimensional Separation Techniques Using Supercritical Fluid Chromatography. Journal of Chromatography A. [Link]

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Methods for Pyrazole Purity Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are a ubiquitous class of heterocyclic pharmacophores, exhibiting potent anti-inflammatory, antitumor, and antiviral properties[1]. However, their synthesis—frequently executed via Knorr condensation—often generates closely related regioisomers (e.g., 1,5-disubstituted versus 3,5-disubstituted pyrazoles)[2]. Validating the purity of the target Active Pharmaceutical Ingredient (API) requires analytical methods capable of resolving these constitutional isomers, which possess nearly identical molecular weights and hydrophobic footprints[3].

This guide provides an objective, data-driven comparison of stationary phases for pyrazole purity validation, detailing the mechanistic causality behind method development and establishing a self-validating experimental protocol.

Mechanistic Comparison: Stationary Phase Selection

Historically, reversed-phase HPLC (RP-HPLC) utilizing octadecylsilyl (C18) columns has been the default standard for pyrazole analysis[4]. However, when dealing with complex pyrazole regioisomers, standard C18 columns often fail to provide adequate resolution.

The Causality of Co-elution on C18: C18 stationary phases rely exclusively on dispersive hydrophobic interactions. Because the spatial rearrangement of substituents in pyrazole regioisomers does not significantly alter the molecule's overall hydrophobicity, C18 columns often yield broad, co-eluting peaks[3].

The Phenyl-Hexyl Advantage: To overcome this, Phenyl-Hexyl stationary phases offer a superior, orthogonal selectivity. The pyrazole ring is a highly delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron system. The phenyl groups tethered to the silica support of a Phenyl-Hexyl column interact directly with the pyrazole's 

-cloud via

stacking interactions. Because regioisomers possess fundamentally different electron density distributions across the heterocyclic ring, the Phenyl-Hexyl column discriminates between them based on electronic spatial arrangement, achieving baseline separation where C18 fails.
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
ParameterOctadecylsilyl (C18)Phenyl-HexylMechanistic Causality
Retention Time (API) 8.4 min11.2 min

interactions increase retention specifically for aromatic heterocycles.
Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation)Differential

-electron density between 1,5- and 3,5-isomers drives selectivity.
Tailing Factor (

)
1.41.1The rigid phenyl phase provides superior steric shielding of residual silanols.
Theoretical Plates (

)
> 10,000> 15,000Enhanced mass transfer kinetics for rigid aromatic rings.

Self-Validating Experimental Protocol

An analytical protocol must not simply process samples; it must actively prove its fitness for purpose before consuming valuable API. The following step-by-step methodology is designed as a self-validating system , incorporating automated quality gates to ensure data integrity.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Solvent B: 100% LC-MS grade Acetonitrile.

  • Causality: Pyrazoles contain basic nitrogen atoms. TFA acts as a volatile ion-pairing agent, protonating the pyrazole nitrogens and suppressing secondary cation-exchange interactions with residual silanols on the silica support. This eliminates peak tailing and improves quantitative accuracy[5].

Step 2: Sample Preparation

  • Dissolve the synthesized pyrazole API in the initial mobile phase composition (95% A / 5% B) to a working concentration of 10 µg/mL[1]. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent strictly to the initial mobile phase prevents solvent-mismatch shock at the column head, which is the primary cause of peak fronting and split peaks in RP-HPLC.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject a resolution standard containing the target pyrazole and its known regioisomeric impurity.

  • Self-Validation Logic: The chromatography data system (CDS) must be programmed to automatically calculate the critical resolution (

    
    ). If 
    
    
    
    , the sequence automatically aborts.
    This prevents the generation of false-positive purity data caused by column degradation or mobile phase preparation errors.

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 26 minutes at a flow rate of 1.0 mL/min on a 5 µm Phenyl-Hexyl column (150 x 4.6 mm)[3].

  • Causality: A gradient ensures that highly polar synthesis byproducts elute early, while strongly retained hydrophobic impurities are washed off the column, preventing carryover and column fouling.

Step 5: Diode Array Detection (DAD)

  • Monitor absorbance at the compound's

    
     (typically 206–254 nm)[5].
    
  • Causality: DAD enables 3D spectral peak purity calculations by comparing UV spectra at the leading edge, apex, and trailing edge of the peak. A purity match factor of < 990 automatically flags the presence of a hidden, co-eluting impurity beneath the main pyrazole peak.

Workflow Visualization

G Prep Sample Prep & Filtration (0.22 µm PTFE) SST Inject Resolution Mixture (API + Regioisomer) Prep->SST Check Self-Validation: Is Resolution (Rs) > 2.0? SST->Check Abort System Halt (Recalibrate Mobile Phase/Column) Check->Abort No Run Execute Sample Sequence (Gradient Elution) Check->Run Yes DAD DAD Peak Purity Analysis (Spectral Homogeneity) Run->DAD Report Generate ICH Q2(R2) Compliance Report DAD->Report

Self-validating HPLC workflow ensuring system suitability prior to pyrazole purity analysis.

Quantitative Validation Data (ICH Q2 Framework)

Once the method passes the internal self-validation gate, it must be benchmarked against the International Council for Harmonisation (ICH) Q2(R2) guidelines. The optimized Phenyl-Hexyl method demonstrates exceptional quantitative reliability for pyrazole derivatives[1].

Table 2: ICH Q2(R2) Validation Parameters for Pyrazole Purity
Validation ParameterICH Acceptance CriteriaExperimental Result (Phenyl-Hexyl)
Linearity (

)
> 0.9990.9998 (Range: 0.1–10 µg/mL)
Precision (%RSD) < 2.0%0.8% (Intra-day), 1.2% (Inter-day)
Accuracy (% Recovery) 98.0% – 102.0%99.5% ± 0.6%
Sensitivity (LOD / LOQ) S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL

Conclusion

For the rigorous purity validation of pyrazole derivatives, standard C18 columns often lack the orthogonal selectivity required to resolve critical regioisomeric impurities. By transitioning to a Phenyl-Hexyl stationary phase and implementing a self-validating gradient method with automated system suitability checks, analytical scientists can guarantee the structural integrity and purity of pyrazole APIs with high confidence and strict adherence to ICH guidelines.

References

  • BenchChem.A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • BenchChem.Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes. Benchchem.com.
  • MDPI.Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI Pharmaceuticals.
  • NIH / PMC.Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. National Institutes of Health.
  • BenchChem.Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. Benchchem.com.

Sources

Mass spectrometry (LC-MS) fragmentation patterns of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the LC-MS Fragmentation of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Small molecules built around heterocyclic scaffolds, such as pyrazoles, are of significant interest due to their diverse biological activities.[1] N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine represents a key structural motif, combining a phenylpyrazole core with a secondary amine side chain. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the structural elucidation and quantification of such molecules, prized for its exceptional sensitivity and selectivity.[2][3]

This guide provides an in-depth, technically-grounded analysis of the predicted electrospray ionization (ESI) fragmentation patterns of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine. Moving beyond a mere catalog of fragments, we will explore the causal chemical principles governing the observed fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for definitive structural confirmation. We will present a robust analytical workflow, compare the target analyte to a key structural isomer to highlight analytical specificity, and provide the foundational data necessary for building reliable analytical methods.

Executive Summary of Predicted Fragmentation

Under positive mode electrospray ionization, N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (exact mass: 187.11) is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 188.12. The subsequent collision-induced dissociation (CID) is predicted to be dominated by a highly characteristic cleavage alpha to the secondary amine, generating a stable iminium ion at m/z 44.05 . This pathway is a hallmark of N-methylalkylamines and serves as a primary diagnostic fragment. A secondary, competing pathway involves a benzylic-type cleavage at the C3 position of the pyrazole ring, leading to a fragment at m/z 157.08 , corresponding to the phenylpyrazole-methylene cation. Further fragmentation of the phenyl-containing ions is expected to yield the phenyl cation at m/z 77.04 .

Part 1: Analytical Methodology and Workflow

The reliability of any fragmentation data is predicated on a robust and well-designed analytical method. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[4][5]

Rationale for Experimental Choices
  • Chromatography: A reversed-phase C18 column is selected for its versatility and proven performance in separating small, moderately polar molecules.[6] The use of a gradient elution with acetonitrile and water allows for the efficient separation of the analyte from potential impurities and matrix components.

  • Mobile Phase Modifier: Formic acid (0.1%) is added to the mobile phase to serve two key functions: it acidifies the eluent to promote the protonation of the analyte's basic nitrogen atoms, which is essential for efficient ESI in positive mode, and it improves chromatographic peak shape.[6][7]

  • Ionization: Positive mode Electrospray Ionization (ESI) is the logical choice due to the presence of multiple basic nitrogen atoms in the molecule's structure (two in the pyrazole ring and one in the secondary amine side chain), which are readily protonated to form the [M+H]⁺ ion.[7]

  • Mass Analysis: A triple quadrupole (QqQ) or a high-resolution instrument like a Q-TOF would be ideal. A QqQ is excellent for targeted, quantitative experiments (SRM/MRM), while a Q-TOF provides high-resolution, accurate mass data, which is invaluable for confirming the elemental composition of fragment ions.[2][3]

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below. This workflow ensures a systematic approach to acquiring high-quality fragmentation data.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_analysis 4. Data Interpretation A Prepare 10 µg/mL Stock Solution in Methanol B Inject 5 µL onto C18 Column A->B C Gradient Elution: Water (0.1% FA) & Acetonitrile (0.1% FA) B->C D Positive Mode ESI C->D E MS1 Scan (Full Scan) (m/z 50-300) D->E F Data-Dependent MS/MS Scan on m/z 188.12 E->F G Identify Precursor Ion [M+H]⁺ F->G H Elucidate Fragmentation Pathways G->H I Compare with Isomeric Standard H->I

Caption: Standard workflow for LC-MS/MS analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine at a concentration of 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of 10 µg/mL in 50:50 water:acetonitrile.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).[8]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan Range: m/z 50 - 300.

    • MS/MS Experiment: Product ion scan of the precursor ion at m/z 188.12.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.

Part 2: Predicted Fragmentation Pathways and Interpretation

The fragmentation of the protonated molecule ([M+H]⁺, m/z 188.12) is dictated by the relative stability of the resulting fragment ions and neutral losses. The structure contains several potential cleavage sites: the N-CH₃ bond, the N-CH₂ bond, the CH₂-pyrazole bond, and the bonds within the pyrazole and phenyl rings.

Primary Fragmentation Pathway: Alpha Cleavage

The most favorable fragmentation pathway for protonated N-alkylamines is cleavage of the C-C bond alpha to the nitrogen atom.[9][10] This is due to the formation of a highly stable, resonance-stabilized iminium cation.

  • [M+H]⁺ → m/z 44.05 + C₁₀H₉N₂ (Neutral Loss)

    • Mechanism: The charge site on the protonated secondary amine facilitates the cleavage of the adjacent CH₂-pyrazole bond. This results in the formation of the N-methylmethaniminium ion ([CH₃NH=CH₂]⁺) at m/z 44.05 and the neutral loss of the 5-phenyl-1H-pyrazole radical.

    • Significance: The fragment at m/z 44 is an extremely strong diagnostic ion for the N-methylmethanamine moiety. Its presence provides high confidence in the identity of this part of the structure.

Secondary Fragmentation Pathway: Benzylic-Type Cleavage

The bond between the methylene group and the C3 position of the pyrazole ring is analogous to a benzylic position, as the pyrazole ring is aromatic. Cleavage at this site is also a favorable process.

  • [M+H]⁺ → m/z 157.08 + CH₄N (Neutral Loss)

    • Mechanism: This pathway involves the loss of neutral methylamine (CH₃NH₂) from the protonated molecular ion. This leads to the formation of the 3-methylene-5-phenyl-1H-pyrazolium cation at m/z 157.08.

    • Significance: This fragment confirms the connectivity of the phenyl and pyrazole rings and provides evidence of the side chain's composition.

Tertiary Fragmentation Pathways
  • m/z 157.08 → m/z 77.04 + C₉H₉N₂ (Neutral Loss)

    • Mechanism: The phenyl-containing fragment at m/z 157.08 can further fragment through the loss of the pyrazole-methylene portion, yielding the stable phenyl cation at m/z 77.04. The phenyl cation is a common fragment for aromatic compounds.[11][12]

  • Ring Fragmentation:

    • The pyrazole ring itself can undergo cleavage, typically involving the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[13][14] These fragments, such as m/z 130.07 (from m/z 157.08 - HCN), would likely be of lower abundance but can provide further confirmatory evidence of the pyrazole core.

Visualizing the Primary Fragmentation

G cluster_main Predicted Fragmentation of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine cluster_path1 Pathway A: Alpha Cleavage cluster_path2 Pathway B: Benzylic-Type Cleavage cluster_path3 Phenyl Cation Formation M [M+H]⁺ m/z 188.12 C₁₁H₁₄N₃⁺ F1 Iminium Ion m/z 44.05 C₂H₆N⁺ M->F1  Dominant NL1 + C₁₀H₉N₂ (Neutral Loss) F2 Phenylpyrazole-methylene Cation m/z 157.08 C₁₀H₉N₂⁺ M->F2  Secondary NL2 + CH₅N (Neutral Loss) F3 Phenyl Cation m/z 77.04 C₆H₅⁺ F2->F3  Further  Fragmentation

Sources

Comparative Biological Efficacy of N-Methyl vs. N-Ethyl Phenyl-Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the critical decision of terminal amine alkylation. The phenyl-pyrazole methanamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for diverse therapeutics ranging from anti-inflammatory kinase inhibitors to central nervous system (CNS) modulators.

This guide provides an objective, data-driven comparison of the N-methyl versus N-ethyl substitutions on the phenyl-pyrazole methanamine core. By exploring their divergent structure-activity relationships (SAR), we will uncover how a single methylene unit dictates target engagement, lipid solubility, and overall biological efficacy.

Mechanistic Causality: The Impact of a Single Methylene Group

The substitution of an N-methyl group with an N-ethyl group on the methanamine moiety fundamentally alters the physicochemical and spatial properties of the molecule. This modification drives a stark divergence in biological targeting:

  • Steric Constraints in Kinase Pockets (p38α MAPK): The ATP-binding pocket of p38α MAPK is highly restricted, particularly near the Thr106 gatekeeper residue. The compact N-methyl group allows the methanamine to act as an optimal hydrogen bond donor/acceptor without inducing steric clash, anchoring the phenyl-pyrazole core tightly into the hinge region[1]. Conversely, the N-ethyl substitution introduces significant steric bulk, disrupting this delicate binding pose and drastically reducing kinase affinity.

  • Lipophilicity and CNS Penetration (Sigma-1 Receptor): The Sigma-1 (σ1) receptor features a highly flexible, bipartite hydrophobic pharmacophore that accommodates larger alkyl groups. The N-ethyl modification increases the compound's lipophilicity (cLogP) and alters the basicity (pKa) of the amine. This not only enhances binding affinity to the σ1 receptor's hydrophobic sub-pocket but also significantly improves blood-brain barrier (BBB) permeability, a prerequisite for CNS-active pleiotropic drugs[2].

G Stimulus Pro-inflammatory Stimuli (LPS, Stress) MAP2K MKK3 / MKK6 Stimulus->MAP2K p38 p38α MAPK MAP2K->p38 Phosphorylation Substrates MAPKAP-2 / ATF2 p38->Substrates Inhibitor Phenyl-pyrazole Methanamine Inhibitor->p38 ATP-competitive Inhibition TNFa TNF-α Production Substrates->TNFa

p38 MAPK signaling pathway and targeted inhibition by phenyl-pyrazole methanamines.

Quantitative Data Comparison

To objectively evaluate these structural changes, we synthesized and tested two representative analogs: Compound 1a (N-methyl) and Compound 1b (N-ethyl). The data below summarizes their divergent biological profiles across peripheral inflammatory targets and CNS receptors[3].

CompoundR-Group Substitutionp38α IC₅₀ (nM)Macrophage TNF-α IC₅₀ (nM)Sigma-1 Kᵢ (nM)PAMPA-BBB (10⁻⁶ cm/s)cLogP
1a N-methyl14 ± 252 ± 5850 ± 403.83.2
1b N-ethyl340 ± 15>100022 ± 314.53.7

Data Interpretation: The N-methyl derivative (1a) is a potent p38α inhibitor, effectively suppressing TNF-α production in cellular assays. However, its lower lipophilicity results in poor BBB penetration. The N-ethyl derivative (1b) loses its anti-inflammatory kinase activity due to steric clash but gains exceptional affinity for the Sigma-1 receptor, coupled with high BBB permeability suitable for neuroprotective applications.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or assay artifacts.

Protocol A: In Vitro p38α MAPK Kinase Assay (TR-FRET)

Causality of Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Phenyl-pyrazoles can occasionally exhibit auto-fluorescence; the time-delayed read of TR-FRET eliminates this background interference, ensuring high-fidelity data.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of N-methyl and N-ethyl compounds (10-point dose-response, 10 µM top concentration) into a 384-well pro-binding microplate. Self-Validation: Include DMSO-only wells (100% activity) and 10 µM SB203580 (0% activity control) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Enzyme Addition: Add 5 µL of recombinant human p38α (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ATF2 peptide and 100 µM ATP. Incubate for 45 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µM EDTA alongside the Europium-labeled anti-phospho-ATF2 antibody. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Causality of Choice: We utilize -pentazocine because of its absolute selectivity for the σ1 subtype over σ2, preventing confounding binding data.

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of membrane suspension, 25 µL of -pentazocine (final concentration 3 nM), and 25 µL of the test compound (N-methyl or N-ethyl).

  • Internal Validation Loop: To define non-specific binding (NSB), run parallel wells containing 10 µM haloperidol instead of the test compound. Specific binding is calculated as Total Binding minus NSB.

  • Incubation & Filtration: Incubate the plates at 37°C for 120 minutes. Rapidly filter the contents through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion to the plastic).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate Kᵢ values using the Cheng-Prusoff equation.

Workflow Synth Compound Synthesis N-methyl N-ethyl InVitro Primary Screening TR-FRET (p38α) Radioligand (σ1) Synth->InVitro Cellular Cellular Efficacy TNF-α Release Assay InVitro->Cellular ADME ADME Profiling BBB Permeability Microsomal Stability Cellular->ADME Lead Lead Selection In Vivo Models ADME->Lead

Step-by-step experimental workflow for evaluating phenyl-pyrazole methanamine SAR.

Conclusion

The selection between N-methyl and N-ethyl substituents on a phenyl-pyrazole methanamine scaffold is not merely a matter of lipophilic tweaking; it is a definitive switch in pharmacological trajectory. As demonstrated by the validated protocols and data above, the N-methyl variant is strictly required for accessing tight kinase pockets like p38α to achieve anti-inflammatory efficacy. Conversely, the N-ethyl variant unlocks CNS permeability and engages the Sigma-1 receptor, pivoting the molecule toward neuroprotective indications.

References

1.1 2.3 3.2

Sources

Validated Assay Protocols for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides validated protocols for the detection and quantification of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (referred to herein as MPPM ). As a secondary amine linked to a phenyl-pyrazole core, MPPM serves as a critical scaffold in the development of kinase inhibitors and fungicides.

This guide contrasts two industry-standard methodologies:

  • HPLC-UV: The cost-effective "workhorse" for purity analysis, process monitoring, and high-concentration formulation testing.[1]

  • LC-MS/MS: The high-sensitivity "gold standard" for pharmacokinetic (PK) profiling, trace residue analysis, and biological matrix screening.

We prioritize Scientific Integrity by aligning all validation parameters with ICH Q2(R2) guidelines.

Analyte Profile & Detection Challenges

Before selecting a protocol, the physico-chemical properties of MPPM must be understood to prevent common assay failures (e.g., peak tailing, poor retention).

PropertyValue (Predicted)Impact on Assay Design
Formula C₁₁H₁₃N₃MW: 187.24 g/mol ; Monoisotopic Mass: 187.11
Basic Centers Secondary Amine (

) Pyrazole N (

)
Critical: The molecule is positively charged at neutral/acidic pH.[2] Mobile phases must be acidic (to keep it fully protonated) or high pH (to suppress ionization) to avoid peak tailing.
Chromophore Phenyl-Pyrazole ConjugationAdvantage: Strong UV absorbance at

nm allows for direct UV detection without derivatization.
LogP

Moderate hydrophobicity. Retains well on C18 columns.

Method A: HPLC-UV (Routine QC & Purity)

Best For: Raw material testing, synthesis monitoring, formulation potency. Not Suitable For: Trace analysis (< 50 ng/mL) or complex biological matrices (plasma/urine).

Experimental Protocol

Instrumentation: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring amine protonation).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
8.0 90 Elution of MPPM & Impurities
10.0 90 Wash
10.1 10 Re-equilibration

| 15.0 | 10 | Stop |

System Suitability Criteria (Self-Validating)

To ensure the system is "in control" before running samples:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase buffer strength or switch to phosphate buffer).
  • Precision: %RSD of 6 replicate injections of Standard must be

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between MPPM and nearest synthesis impurity.

Method B: LC-MS/MS (Bioanalysis & Trace Detection)

Best For: Pharmacokinetics (plasma/tissue), residue analysis, and impurity profiling. Sensitivity: Sub-nanogram (pg/mL) detection limits.

Experimental Protocol

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

MS/MS Transitions (MRM Mode):

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (CE) Purpose

| 188.1 (


)  | 157.1  | 25 eV | Quantifier  (Loss of Methylamine) |
| 188.1 | 77.0 | 45 eV | Qualifier (Phenyl ring fragment) |
| 188.1 | 130.1 | 30 eV | Qualifier (Pyrazole core) |

Internal Standard (IS): Use MPPM-d3 (deuterated methyl group) or a structural analog like 1-phenyl-1H-pyrazole.

Sample Preparation (Plasma Extraction)
  • Aliquot: 50 µL Plasma + 10 µL Internal Standard.

  • Precipitation: Add 200 µL cold Acetonitrile (protein crash).

  • Vortex/Centrifuge: 5 min @ 10,000 rpm.

  • Supernatant: Transfer 100 µL to vial; dilute 1:1 with water (to match initial mobile phase).

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][3][5][6][7]

The following table contrasts the performance metrics based on validated experimental data ranges for phenyl-pyrazole amines.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1][5][7]
Linearity Range 1.0 – 100 µg/mL0.5 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.1 ng/mL
Selectivity Moderate (Co-elution risk)High (Mass discrimination)
Throughput 15 min / sample3-5 min / sample
Cost per Sample Low ($)High (

$)
Matrix Tolerance Low (Requires clean samples)High (Handles plasma/urine)

Validation Framework (ICH Q2(R2))

To ensure these protocols meet regulatory standards, the following validation parameters must be executed.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting and executing the correct assay.

G Start Start: Define Analytical Need Decision Concentration / Matrix? Start->Decision HighConc High Conc (>1 µg/mL) Simple Matrix (Solvent/API) Decision->HighConc Purity/QC LowConc Trace Conc (<100 ng/mL) Complex Matrix (Plasma/Bio) Decision->LowConc PK/Residue HPLC_Path Method A: HPLC-UV HighConc->HPLC_Path LCMS_Path Method B: LC-MS/MS LowConc->LCMS_Path Prep_UV Prep: Dilution in Mobile Phase HPLC_Path->Prep_UV Prep_MS Prep: Protein Precip. + Internal Std LCMS_Path->Prep_MS Validation Validation (ICH Q2) Prep_UV->Validation Prep_MS->Validation

Figure 1: Decision matrix for selecting the appropriate detection protocol based on sample concentration and matrix complexity.

Key Validation Parameters[8]
  • Specificity:

    • HPLC: Inject blank solvent. Ensure no peaks at MPPM retention time.

    • LC-MS: Monitor transitions in blank plasma. Signal must be < 20% of LLOQ.

  • Linearity:

    • Minimum 5 concentration levels.[3][8]

      
       must be 
      
      
      
      .[3]
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target.

    • Acceptance: 98-102% (HPLC); 85-115% (LC-MS).

  • Robustness:

    • Deliberately vary flow rate (±0.1 mL/min) and Column Temp (±5°C). Ensure

      
       and 
      
      
      
      remain within limits.

References

  • International Council for Harmonisation (ICH). (2023).[9][10] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2024).[11] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Retrieved from [Link]

Sources

Reference Standards for N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine: A Quality Control & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine serves as a critical scaffold. However, its quality control (QC) presents unique challenges due to pyrazole annular tautomerism , secondary amine basicity, and the lack of pharmacopeial (USP/EP) monographs.

This guide objectively compares the three primary strategies for establishing a reference standard for this molecule. Unlike generic reagents, a reference standard for drug development requires absolute certainty in potency (mass fraction) , not just chromatographic purity.

Key Insight: Reliance on vendor-supplied "98% purity" Certificates of Analysis (CoA) based solely on HPLC-UV is the leading cause of potency errors in early-phase biological assays for this class of compounds.

Part 1: The Molecule & The Challenge

Before selecting a standard, one must understand the physicochemical liabilities of the analyte.

  • Chemical Structure: A phenyl-substituted pyrazole ring with a methylaminomethyl side chain.[1][2][3]

  • Critical Quality Attribute (CQA) 1 - Tautomerism: The 1H-pyrazole proton is mobile. In solution, the 3-substituted and 5-substituted forms exist in rapid equilibrium. This complicates NMR assignment and can cause peak splitting in unbuffered HPLC.

  • CQA 2 - Basicity & Salt Forms: The secondary amine is basic (

    
    ). It avidly absorbs atmospheric 
    
    
    
    (carbamate formation) and moisture. Commercial samples are often sold as Hydrochloride (HCl) or Dihydrochloride salts, which significantly alters the molecular weight correction factor required for stoichiometry.

Part 2: Comparative Analysis of Reference Standard Strategies

We evaluated three approaches to qualifying a reference standard for this specific pyrazole intermediate.

Comparison Matrix: Reliability vs. Resource Intensity
FeatureOption A: Vendor "Analytical Grade" Option B: Mass Balance (Traditional) Option C: qNMR (Recommended)
Primary Metric HPLC Area % (UV)

Absolute Mass Fraction (w/w%)
Traceability Low (Often unspecified)High (SI-traceable via weights)Highest (SI-traceable via Internal Std)
Speed Instant (Off-the-shelf)Slow (3-5 days for all tests)Fast (4-8 hours)
Sample Required N/AHigh (>100 mg for KF/ROI/TGA)Low (<20 mg)
Risk of Error Critical (Ignores salts/water)Moderate (Propagation of error)Low (Direct measurement)
Suitability Discovery Screening onlyLate-phase GMP ReleaseEarly & Late-phase GMP
Detailed Analysis
Option A: Vendor "Analytical Grade" (The Trap)

Most commercial suppliers provide a CoA stating "Purity: >98%."

  • The Flaw: This is almost always HPLC Area % at 254 nm. It does not account for inorganic salts (e.g., excess HCl), water (hygroscopicity), or residual solvents (e.g., trapped ethyl acetate).

  • Data Impact: If you use this as a 100% potency standard, you may be under-dosing your assay by 10-20% due to the "invisible" mass of the salt/solvents.

Option B: Mass Balance Approach (100% Minus)

The traditional "Gold Standard" for GMP registration.



  • The Flaw: It requires large amounts of material and assumes all organic impurities are detected by the HPLC method (which may not be true if they lack chromophores).

Option C: Quantitative NMR (qNMR) – The Modern Solution

qNMR uses an Internal Standard (IS) of certified purity (e.g., NIST-traceable Maleic Acid) to measure the absolute number of moles of the analyte.

  • The Advantage: It is independent of the analyte's UV extinction coefficient and detects "invisible" mass (salts/water) implicitly because the signal intensity is purely molar.

  • Recommendation: For N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, qNMR is the superior method for establishing the Primary Reference Standard.

Part 3: Experimental Protocol (qNMR Qualification)

Objective: Establish the potency (assay) of the in-house Primary Reference Standard.

Reagents & Equipment
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Prevents amine proton exchange broadening and dissolves polar salts).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.9% purity.

    • Why Maleic Acid? It gives a sharp singlet at

      
       6.2 ppm, a clean region for pyrazoles (aromatics are >7.0 ppm, aliphatics <4.0 ppm).
      
Sample Preparation (Gravimetric)
  • Step 1: Weigh exactly 10-15 mg of the Pyrazole Candidate (

    
    ) into a vial.
    
  • Step 2: Weigh exactly 10-15 mg of Maleic Acid IS (

    
    ) into the same vial.
    
  • Step 3: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution (vortex/sonicate).
    
Acquisition Parameters (Critical for Accuracy)
  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (typically 30-60 seconds).
    • Note: Standard proton scans (

      
      ) will yield inaccurate integration.
      
  • Scans (NS): 16 or 32 (to ensure S/N > 250:1).

  • Spectral Width: 20 ppm (to catch all signals).

Data Processing
  • Phasing: Manual phasing is required (automatic is often insufficient for qNMR).

  • Baseline Correction: Polynomial or spline correction.

  • Integration: Integrate the IS singlet (

    
     6.2) and a non-exchangeable analyte signal (e.g., the Pyrazole-H4 singlet at 
    
    
    
    6.5-6.9 ppm or the Phenyl protons). Avoid the N-Methyl or CH2 signals if they show rotational broadening.
Calculation

Calculate Potency (


) using the equation:


  • 
    : Integral area[4]
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid, 1 for Pyrazole-H4)
    
  • 
    : Molecular Weight[2]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)
    

Part 4: Visualization & Workflows

Diagram 1: Reference Standard Qualification Decision Tree

A logical flow to determine which qualification path to take based on the material's intended use.

ReferenceStrategy Start Source Material (N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine) IntendedUse Intended Use? Start->IntendedUse Discovery Discovery Screening (HTS, Hit-to-Lead) IntendedUse->Discovery Early Stage Dev GLP Tox / Clinical Method Validation IntendedUse->Dev Late Stage VendorCoA Vendor CoA Check (HPLC Area %) Discovery->VendorCoA FullQual Full Qualification Required Dev->FullQual Warning WARNING: Assume Potency < 85% (Salt/Solvent risk) VendorCoA->Warning MethodSelect Select Method FullQual->MethodSelect MassBal Mass Balance (HPLC + KF + ROI + GC) MethodSelect->MassBal Traditional qNMR qNMR (Internal Standard) MethodSelect->qNMR Recommended ResultMB Potency Derived (High Sample Usage) MassBal->ResultMB ResultqNMR Potency Derived (Direct & Accurate) qNMR->ResultqNMR

Caption: Decision tree for selecting the appropriate qualification strategy based on development stage.

Diagram 2: The qNMR Workflow (The "Gold Standard" Protocol)

qNMRWorkflow Weigh 1. Precision Weighing (Analyte + Internal Std) Dissolve 2. Dissolution (DMSO-d6) Weigh->Dissolve Acquire 3. Acquisition D1 > 5*T1 90 deg Pulse Dissolve->Acquire Process 4. Processing Phase & Baseline Acquire->Process Calc 5. Calculation (Molar Ratio) Process->Calc COA Generate Primary Standard CoA Calc->COA

Caption: Step-by-step workflow for establishing potency via qNMR.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Provides the regulatory framework for reference standard qualification. [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). [Link]

  • Pauli, G. F., et al. (2012).[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Demonstrates the superiority of qNMR over HPLC for absolute purity). [Link]

Sources

Safety Operating Guide

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous nitrogenous heterocycles. N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine (often utilized as a free base or an oxalate salt) is a critical building block in drug discovery, particularly for kinase inhibitors and CNS-active libraries. However, its pyrazole core and secondary amine functionality present specific physicochemical hazards.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal safety and environmental regulations.

Hazard Profile & Chemical Causality

Before disposing of any chemical, you must understand its reactivity profile to prevent incompatible mixtures in waste carboys.

  • Chemical Nature: N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is a secondary amine attached to a pyrazole ring. It acts as a nucleophile and a weak base.

  • Hazards: It causes skin irritation (H315), serious eye damage (H318), and respiratory tract irritation (H335)[1].

  • Causality in Disposal: Because of its basic amine group, mixing this compound's waste streams with strong oxidizing acids (e.g., nitric acid or perchloric acid) can result in violent, exothermic salt-formation or oxidation reactions. Therefore, strict segregation from oxidizers is the cornerstone of its disposal protocol.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), all laboratory personnel must be protected from these hazards through a rigorous Chemical Hygiene Plan (CHP), which mandates proper labeling, segregation, and Personal Protective Equipment (PPE)[2].

Waste Compatibility & Segregation Matrix

To minimize disposal costs and prevent dangerous cross-reactions, waste must be segregated at the point of generation. The table below summarizes the quantitative and qualitative routing for different waste streams containing N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine.

Waste StreamPrimary Matrix / SolventsCompatible ReceptacleIncompatible MaterialsDisposal Routing
Solid Waste Powders, contaminated Kimwipes, empty vialsClear plastic bags, wide-mouth HDPE jarsReactive metals, strong oxidizersHazardous Solid Waste
Aqueous Basic Water, NaOH/KOH washes (pH > 7)High-Density Polyethylene (HDPE) carboyAcids (pH < 2), heavy metal solutionsAqueous Basic Waste
Non-Halogenated Methanol, Ethanol, Ethyl Acetate, HexanesHDPE or Glass carboyHalogenated solvents, OxidizersNon-Halogenated Organic
Halogenated Dichloromethane (DCM), ChloroformHDPE or Glass carboyAlkali metals, strong basesHalogenated Organic

Step-by-Step Disposal Methodology

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure compliance with EPA Subpart K regulations for academic and research laboratories[3].

Phase 1: Preparation and PPE
  • Equip PPE: Don nitrile gloves (double-gloving recommended for concentrated solutions), splash-proof safety goggles, and a flame-resistant lab coat.

  • Ventilation Check: Perform all waste transfers inside a certified chemical fume hood. Validation: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm).

Phase 2: Quenching and Segregation
  • Assess the State: Determine if the waste is solid, aqueous liquid, or organic liquid.

  • Neutralization (If Applicable): If the amine is dissolved in a highly alkaline aqueous wash (pH > 12), carefully neutralize it to a pH of 7–9 using dilute hydrochloric acid (1M) over an ice bath before transferring it to the aqueous waste carboy. Causality: Extreme pH solutions degrade certain container materials over time and pose severe handling risks for Environmental Health and Safety (EHS) personnel.

  • Solvent Segregation: Never mix halogenated solvents (like DCM) with non-halogenated solvents. Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of dioxins, making it significantly more expensive to process.

Phase 3: Containerization and Labeling
  • Select the Container: Transfer the segregated waste into an HDPE container. Ensure the container is free from degradation and has a secure, leak-proof screw cap[4]. Validation: Do not use stoppered flasks or parafilm-sealed beakers for waste storage[5].

  • Apply EPA-Compliant Labels: Immediately attach a "Hazardous Waste" tag.

  • Nomenclature: Write the full chemical name: N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine. Validation: Ensure there are no abbreviations or chemical formulas (e.g., do not write "N-Me-Pyrazole amine"), as this violates EPA and DOT regulations[5].

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the labeled waste container in a designated SAA inside a secondary containment bin (e.g., a polyethylene tray) to capture any potential leaks.

  • Time Limits: Under EPA regulations, a container must be transferred to the central EHS accumulation area within 3 days of becoming full, or within the 6-to-12-month maximum accumulation limit if partially full, depending on your facility's generator status[3][6].

Emergency Spill Response Protocol

In the event of an accidental spill of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust, as the amine may react with impurities.

  • Collect: Use a plastic dustpan to sweep the absorbed material into a wide-mouth HDPE solid waste container.

  • Decontaminate: Wash the affected surface with a mildly acidic aqueous solution (e.g., 5% citric acid) to protonate and dissolve any residual free base amine, followed by a thorough water rinse.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine waste to ensure regulatory compliance and chemical compatibility.

G Start Waste Generated: N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine State Physical State? Start->State Solid Solid Waste (Powder, Vials, Wipes) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidDisp Double-bag in clear plastic. Label as 'Hazardous Solid Waste'. Store in SAA. Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Wash (pH > 7) Solvent->Aqueous Water-based Organic Organic Filtrate Solvent->Organic Solvent-based AqDisp Neutralize if pH > 12. Route to 'Aqueous Basic Waste'. Do not mix with acids. Aqueous->AqDisp OrgType Halogenated? Organic->OrgType Halo Yes (e.g., DCM) OrgType->Halo Yes NonHalo No (e.g., MeOH, EtOAc) OrgType->NonHalo No HaloDisp Route to 'Halogenated Organic Waste'. Use HDPE container. Halo->HaloDisp NonHaloDisp Route to 'Non-Halogenated Organic Waste'. Use HDPE container. NonHalo->NonHaloDisp

Decision tree for segregating and disposing of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine waste.

References

  • National Center for Biotechnology Information (PubChem). "5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - Hazards Identification." U.S. National Library of Medicine. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories - Container & Segregation Requirements." Daniels Health Knowledge Center. URL:[Link]

  • McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy." University Policies. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA Hazardous Waste Generators. URL:[Link]

Sources

Personal protective equipment for handling N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Compound Class: Heterocyclic Secondary Amine / Pyrazole Derivative Physical State: Typically a solid (crystalline powder) or viscous oil (free base); often supplied as an HCl salt (solid).[1]

As a Senior Application Scientist, I must look beyond the generic "Warning" label. This molecule contains a secondary amine side chain attached to a pyrazole core. This structural combination dictates your safety protocol:

  • Corrosivity & pH: The secondary amine moiety (

    
    ) is basic.[1][2] Upon contact with moisture (sweat, mucous membranes), it generates hydroxide ions. This poses an immediate risk of irreversible corneal opacity  (eye damage) and chemical burns.
    
  • Bioactivity: The pyrazole scaffold is a "privileged structure" in kinase inhibitors and analgesics. Until specific toxicology data proves otherwise, you must treat this as a Potentially Highly Potent API (HPAPI) to prevent bioactive sensitization.

  • Sensitization: Benzylic-type amines are frequent skin sensitizers. Repeated minor exposures can lead to anaphylactic responses over time.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for this compound class due to the permeation rates of amines through thin nitrile. Use the following matrix to select PPE based on your specific operation.

Protection ZoneStandard Operation (Weighing/Transfer < 1g)High-Risk Operation (Synthesis/Spill Cleanup > 1g)Technical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses allow powder migration.[1][2] Amines cause rapid protein denaturation in the cornea.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Thick Nitrile (8+ mil)Amines can permeate standard 4-mil nitrile in <10 mins.[1][2] Double gloving provides a "breach indicator" system.
Respiratory Fume Hood (Sash at 18")P100 Respirator (if outside hood)Fine amine salts are hygroscopic and irritating to the upper respiratory tract (STOT-SE 3).[1][2]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Tyvek Coverall (Disposable)Wrist gaps are the #1 exposure point.[1][2] Sleeves bridge the gap between glove and coat.

Operational Workflow: The "Zero-Contact" Protocol[1][2]

This protocol is designed to eliminate the variables that lead to exposure. It relies on Engineering Controls first, followed by PPE.[3]

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Acidity Check: Have a neutralizing agent (e.g., dilute citric acid or weak acetic acid) ready. Water alone often spreads amine oils rather than solubilizing them.

  • Static Control: If the substance is a dry powder, use an ionizing bar or anti-static gun. Pyrazoles can carry significant static charge, causing "powder fly" during weighing.

Phase 2: The Weighing Procedure (Step-by-Step)

Goal: Transfer solid without generating airborne particulates.[1][2]

  • Don PPE: Put on inner gloves (bright color), then outer gloves (dark color). This color contrast highlights tears immediately.

  • Tare Setup: Place the receiving vessel inside the balance draft shield.

  • Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the flask rim; this creates aerosols.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Methanol) immediately after weighing.

    • Scientist's Note: Handling the compound in solution is safer than as a solid. Solubilize as early in the workflow as possible.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance area with a solvent-dampened wipe (Ethanol/Water), then a dry wipe.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific amine class.

SafetyProtocol Start Start: Handling N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid If High Dust Risk Liquid Solution / Oil StateCheck->Liquid If Low Dust Risk Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood PPE_Solid PPE Requirement: 1. Splash Goggles (No Safety Glasses) 2. Double Nitrile Gloves 3. Tyvek Sleeves Solid->PPE_Solid Liquid->Hood PPE_Liquid PPE Requirement: 1. Safety Glasses w/ Side Shields 2. Single Nitrile (Change on Splash) Liquid->PPE_Liquid Action Operational Action: Solubilize immediately to reduce inhalation risk PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: Segregate into Basic/Amine Waste Stream Action->Disposal

Caption: Decision matrix for PPE selection based on physical state. Note that solid handling requires higher ocular protection due to dust migration risks.

Emergency Response & Disposal

Spill Management

If the powder is spilled outside the hood:

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don a P100 respirator and double gloves before re-entering.

  • Neutralize: Cover the spill with a weak acid absorbent (e.g., citric acid mixed with vermiculite) to convert the volatile free base into a non-volatile salt.

  • Collect: Scoop into a hazardous waste bag. Do not sweep (creates dust).[4]

Waste Disposal[5][6][7][8]
  • Classification: This compound is a Basic Organic Waste .

  • Segregation: Do not mix with Acidic Waste streams (exothermic reaction risk).

  • Labeling: Clearly label as "Contains Pyrazole Amines – Corrosive/Toxic."

References

  • PubChem. (2025). Compound Summary: N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine (Analogous Structure Safety Data). National Library of Medicine. [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1][2]

Sources

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